(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
Description
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Properties
IUPAC Name |
(3-methoxycarbonyl-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c1-6-3-4-7(10(12)13)5-8(6)9(11)14-2/h3-5,12-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWTTYCJDYKRNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716600 | |
| Record name | [3-(Methoxycarbonyl)-4-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1048330-10-4 | |
| Record name | [3-(Methoxycarbonyl)-4-methylphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
CAS Number: 1048330-10-4
This technical guide provides a comprehensive overview of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a key building block in modern organic synthesis, particularly relevant to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, outlines a plausible synthetic route, and describes its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation.
Physicochemical Properties
This compound, also known as methyl 5-borono-2-methylbenzoate, is a substituted phenylboronic acid.[1] Its structure incorporates a boronic acid functional group and a methyl ester, making it a versatile reagent in organic chemistry. The quantitative physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 1048330-10-4 | [1][2][3] |
| Molecular Formula | C₉H₁₁BO₄ | [1] |
| Molecular Weight | 193.99 g/mol | [1][3] |
| Appearance | White to off-white solid | [3] |
| Purity | ≥97% | [1][3] |
| Storage Temperature | Inert atmosphere, 2-8°C | [3] |
| Topological Polar Surface Area (TPSA) | 66.76 Ų | [1] |
| LogP | -0.53858 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
Synthesis of this compound
This proposed synthesis involves a two-step process starting from 5-bromo-2-methylbenzoic acid. The first step is an esterification to produce methyl 5-bromo-2-methylbenzoate, followed by a metal-halogen exchange and subsequent borylation to yield the final product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol (Proposed)
Step 1: Esterification of 5-bromo-2-methylbenzoic acid
-
To a solution of 5-bromo-2-methylbenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl 5-bromo-2-methylbenzoate, which can be purified by column chromatography.
Step 2: Borylation of methyl 5-bromo-2-methylbenzoate
-
Dissolve methyl 5-bromo-2-methylbenzoate in an anhydrous ethereal solvent (e.g., THF or diethyl ether) and cool to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add a solution of an organolithium reagent, such as n-butyllithium, and stir the mixture at -78°C for a period to allow for complete lithium-halogen exchange.
-
Add a trialkyl borate (e.g., triisopropyl borate) dropwise to the reaction mixture at -78°C.
-
Allow the reaction to slowly warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The final product can be purified by recrystallization or column chromatography.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions.[4] This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are common scaffolds in pharmaceuticals and functional materials.
The general mechanism of the Suzuki-Miyaura coupling involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol for Suzuki-Miyaura Coupling
The following is a general procedure for a Suzuki-Miyaura coupling reaction using this compound. The specific conditions may need to be optimized for different substrates.
-
In a reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) and, if necessary, a ligand (e.g., PPh₃, SPhos).
-
Purge the vessel with an inert gas (argon or nitrogen).
-
Add a degassed solvent system, which is often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.
-
Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120°C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific signaling pathway involvement for this compound is not documented in the available literature, its utility as a building block in the synthesis of complex organic molecules makes it highly relevant to drug discovery.[5][6] Boronic acids and their derivatives are crucial intermediates in the preparation of numerous pharmaceutical compounds.[5] The ability to introduce the substituted phenyl moiety via Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) in medicinal chemistry programs. The ester functionality can also serve as a handle for further chemical modifications.
Conclusion
This compound is a versatile and valuable reagent for organic synthesis. Its well-defined physicochemical properties and its utility in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling make it an important tool for chemists in academia and industry, particularly in the pursuit of novel therapeutic agents and functional materials. Further research into the biological activities of compounds derived from this building block may reveal its potential in specific therapeutic areas.
References
- 1. EP1046640A2 - Process for preparing substituted phenyl boronic acids - Google Patents [patents.google.com]
- 2. Improvement on Synthesis of Different Alkyl-Phenylboronic Acid: Ingenta Connect [ingentaconnect.com]
- 3. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid physical properties
An In-depth Technical Guide on the Physical Properties of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the known physical and chemical properties of this compound. It includes a summary of its physicochemical data, standard experimental protocols for property determination, and a visualization of a key synthetic application.
Core Physical and Chemical Properties
This compound, with the CAS Number 1048330-10-4, is a substituted arylboronic acid.[1] Such compounds are critical intermediates in synthetic organic chemistry, most notably as coupling partners in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. The physical characteristics of this solid compound are summarized below. While specific experimental data for properties such as melting point and solubility are not widely published, typical values and computational predictions are provided alongside established data.
Data Presentation: Summary of Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | |
| CAS Number | 1048330-10-4 | [1] |
| Molecular Formula | C₉H₁₁BO₄ | [2] |
| Molecular Weight | 193.99 g/mol | [1][2] |
| Physical Form | Solid | |
| Purity | ≥97% | [2] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere. | |
| SMILES | O=C(C1=CC(B(O)O)=CC=C1C)OC | [2] |
| InChI Key | CDWTTYCJDYKRNE-UHFFFAOYSA-N | |
| Topological Polar Surface Area (TPSA) | 66.76 Ų (Computed) | [2] |
| LogP | -0.53858 (Computed) | [2] |
| Hydrogen Bond Donors | 2 (Computed) | [2] |
| Hydrogen Bond Acceptors | 4 (Computed) | [2] |
| Rotatable Bonds | 2 (Computed) | [2] |
Experimental Protocols
Detailed experimental procedures for the characterization of this compound are not available in the cited literature. However, the following sections describe standard, widely accepted methodologies for determining key physical properties of solid organic compounds.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.[3]
General Protocol:
-
Sample Preparation: A small amount of the dry, finely powdered compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[3][4]
-
Apparatus Setup: The capillary tube is attached to a thermometer or placed in the heating block of a digital melting point apparatus.[5] Common setups include a Thiele tube with a high-boiling oil bath or an electrically heated metal block (e.g., Mel-Temp apparatus).
-
Initial Determination: A rapid heating rate (e.g., 10-20°C per minute) is used to find an approximate melting range.[6]
-
Accurate Determination: The apparatus is cooled to at least 20°C below the approximate melting point. A fresh sample is heated slowly, at a rate of about 2°C per minute, to allow for thermal equilibrium.[6]
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.[4] For a pure compound, this range should be narrow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the structure of organic molecules.[7] It provides detailed information about the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H (proton) and ¹³C (carbon-13).[8][9]
General Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[8] The choice of solvent is critical to avoid obscuring sample signals.
-
Internal Standard: A small amount of a reference standard, typically tetramethylsilane (TMS), is added. The chemical shifts of the compound's protons are measured relative to the TMS signal, which is set to 0 ppm.[10] Modern instruments can often reference the residual solvent peak.
-
Data Acquisition: The solution is filtered into a clean NMR tube.[8] The tube is placed in the NMR spectrometer, and the magnetic field is shimmed to ensure homogeneity. Standard 1D acquisition programs are run to obtain the ¹H and ¹³C spectra.
-
Spectral Interpretation:
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the chemical environment of the nucleus.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.[10]
-
Spin-Spin Splitting (J-coupling): The splitting of a signal into multiple peaks reveals information about adjacent, non-equivalent nuclei, thus providing connectivity data.[7]
-
¹³C NMR: Provides information on the number of unique carbon environments. Techniques like DEPT can distinguish between CH, CH₂, and CH₃ groups.[8]
-
Application in Synthesis: The Suzuki-Miyaura Coupling
Arylboronic acids are fundamental building blocks in organic synthesis, primarily used in the Suzuki-Miyaura cross-coupling reaction. This reaction forms a carbon-carbon bond between the boronic acid and an organohalide (or triflate), catalyzed by a palladium(0) complex.[11][12] It is widely used in the synthesis of biaryls, polyolefins, and styrenes.[12]
The diagram below illustrates the catalytic cycle and workflow of a typical Suzuki-Miyaura coupling reaction, a primary application for this compound.
References
- 1. cenmed.com [cenmed.com]
- 2. chemscene.com [chemscene.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. pennwest.edu [pennwest.edu]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. NMR Spectroscopy [www2.chemistry.msu.edu]
- 8. benchchem.com [benchchem.com]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Guide: Molecular Weight of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a compound of interest in various research and development applications.
Molecular Identity and Formula
This compound is a substituted phenylboronic acid derivative. Its structure is characterized by a methyl group and a methoxycarbonyl group attached to the phenyl ring, along with the boronic acid functional group.
Based on its chemical structure, the molecular formula is determined to be C₉H₁₁BO₄ [1][2].
Calculation of Molecular Weight
The molecular weight is the sum of the atomic weights of all atoms in the molecule. The calculation is based on the molecular formula and the standard atomic weights of the constituent elements.
| Element | Symbol | Count | Standard Atomic Weight (amu) | Total Atomic Weight (amu) |
| Carbon | C | 9 | 12.011[3][4][5][6] | 108.099 |
| Hydrogen | H | 11 | 1.008[7][8][9][10][11] | 11.088 |
| Boron | B | 1 | 10.811[12][13][14][15][16] | 10.811 |
| Oxygen | O | 4 | 15.999[17][18][19][20][21] | 63.996 |
| Total | 193.994 |
The calculated molecular weight of this compound is 193.99 g/mol [1][2][22].
Experimental Verification
While the molecular weight can be calculated theoretically, it is typically confirmed experimentally using techniques such as mass spectrometry. A generalized workflow for this process is outlined below.
References
- 1. chemscene.com [chemscene.com]
- 2. cenmed.com [cenmed.com]
- 3. Atomic/Molar mass [westfield.ma.edu]
- 4. quora.com [quora.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Atomic Weights and Isotopic Compositions for Carbon [physics.nist.gov]
- 7. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 8. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 9. quora.com [quora.com]
- 10. Hydrogen - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Atomic Weight of Boron | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 13. Boron - Wikipedia [en.wikipedia.org]
- 14. Boron - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 15. #5 - Boron - B [hobart.k12.in.us]
- 16. Atomic Weights and Isotopic Compositions for Boron [physics.nist.gov]
- 17. princeton.edu [princeton.edu]
- 18. Oxygen - Wikipedia [en.wikipedia.org]
- 19. youtube.com [youtube.com]
- 20. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 21. Oxygen, atomic [webbook.nist.gov]
- 22. 3-(Methoxycarbonyl)-4-methylphenylboronic acid | 1048330-10-4 [sigmaaldrich.com]
An In-depth Technical Guide to (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a key organic intermediate, plays a significant role in modern synthetic chemistry, particularly in the construction of complex molecular architectures. Its utility is most pronounced in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on detailed experimental protocols and its relevance in medicinal chemistry and drug discovery.
Chemical Structure and Properties
This compound, also known by its IUPAC name Methyl 5-borono-2-methylbenzoate, is a substituted phenylboronic acid derivative. The presence of both a methoxycarbonyl group and a methyl group on the phenyl ring influences its reactivity and solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1048330-10-4 | [1] |
| Molecular Formula | C₉H₁₁BO₄ | [1] |
| Molecular Weight | 193.99 g/mol | [1] |
| Appearance | White to off-white solid | Commercial Supplier Data |
| Purity | ≥97% | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | Commercial Supplier Data |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents. | General knowledge of boronic acids |
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 5-bromo-2-methylbenzoic acid. The first step involves the esterification of the carboxylic acid, followed by a palladium-catalyzed borylation reaction.
Step 1: Esterification of 5-bromo-2-methylbenzoic acid to Methyl 5-bromo-2-methylbenzoate
The esterification of 5-bromo-2-methylbenzoic acid is typically carried out using methanol in the presence of an acid catalyst, such as sulfuric acid. This is a classic Fischer esterification reaction.
Experimental Protocol: Synthesis of Methyl 5-bromo-2-methylbenzoate
-
Materials:
-
5-bromo-2-methylbenzoic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of 5-bromo-2-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), slowly add concentrated sulfuric acid (0.1-0.2 eq) at 0 °C.
-
The reaction mixture is then heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
After cooling to room temperature, the excess methanol is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford methyl 5-bromo-2-methylbenzoate as a crude product, which can be purified by column chromatography on silica gel.
-
Step 2: Miyaura Borylation of Methyl 5-bromo-2-methylbenzoate
The second step involves the conversion of the aryl bromide to the corresponding boronic acid via a Miyaura borylation reaction. This reaction utilizes a palladium catalyst and a boron source, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base. The resulting boronate ester is then hydrolyzed to the desired boronic acid.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
Methyl 5-bromo-2-methylbenzoate
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
-
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 5-bromo-2-methylbenzoate (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), potassium acetate (2.0-3.0 eq), and Pd(dppf)Cl₂ (2-5 mol%).
-
Add anhydrous 1,4-dioxane to the flask and degas the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated under reduced pressure. The resulting crude pinacol boronate ester is then subjected to hydrolysis.
-
Dissolve the crude ester in a suitable solvent (e.g., a mixture of THF and water) and add 1 M hydrochloric acid. Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).
-
Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude this compound can be purified by recrystallization or column chromatography.
-
Applications in Organic Synthesis
The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions.[2] This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.
Suzuki-Miyaura Cross-Coupling Reactions
In a typical Suzuki-Miyaura coupling, this compound is reacted with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base.[3] The methoxycarbonyl and methyl groups on the boronic acid can influence the electronic properties of the aromatic ring and, consequently, the reaction outcome.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., toluene, dioxane, DMF, often with water)
-
-
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Add the solvent system and degas the mixture thoroughly.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) under an inert atmosphere and stir until the reaction is complete.
-
After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
-
Relevance in Drug Discovery and Medicinal Chemistry
Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties and diverse biological activities.[4][5] They can act as enzyme inhibitors, for example, by forming reversible covalent bonds with active site serine residues. While specific biological activities for this compound are not extensively documented in publicly available literature, its structural features make it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, providing a handle for further derivatization, such as amide bond formation, to explore structure-activity relationships.
Visualization of a Key Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound.
References
An In-depth Technical Guide to the Solubility of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid is a substituted arylboronic acid, a class of compounds of significant interest in organic synthesis, medicinal chemistry, and materials science. The boronic acid moiety is a versatile functional group, most notably utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The physicochemical properties, particularly solubility, are critical parameters that influence reaction kinetics, purification methods, and formulation strategies. An understanding of the solubility of this compound in various solvent systems is paramount for its effective application.
Arylboronic acids, as a class, generally exhibit low solubility in water.[1][2][3] The substituents on the phenyl ring, in this case, a methoxycarbonyl group and a methyl group, are expected to significantly influence the overall polarity and intermolecular interactions of the molecule, thereby affecting its solubility profile.[3][4]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BO₄ | [5] |
| Molecular Weight | 193.99 g/mol | [5] |
| IUPAC Name | (3-methoxycarbonyl-4-methylphenyl)boronic acid | [6] |
| Physical Form | Solid | [6] |
| Storage Temperature | 2-8°C, Inert atmosphere | [6] |
Solubility Profile of Related Arylboronic Acids
While specific quantitative solubility data for this compound is not available, the following tables summarize the solubility of phenylboronic acid and other substituted analogs in water and organic solvents. This information can serve as a useful proxy for estimating the solubility behavior of the title compound.
Table 1: Solubility of Phenylboronic Acid in Water
| Compound | Temperature (°C) | Solubility (g / 100 g H₂O) |
| Phenylboronic acid | 20 | ~1.9 |
Data extrapolated from graphical representations and textual descriptions in the cited source.[1][3]
Table 2: Qualitative and Quantitative Solubility of Phenylboronic Acid in Organic Solvents
| Solvent | Qualitative Solubility |
| Ether | High |
| Ketones | High |
| Chloroform | Moderate |
| Hydrocarbons | Very Low |
Based on descriptive data from the cited source.[1]
It is important to note that the introduction of substituents such as isobutoxy, carboxyl, and trifluoromethyl groups has been shown to decrease the water solubility of phenylboronic acid.[3]
Experimental Protocol for Solubility Determination: The Dynamic Method
A widely used and reliable technique for determining the solubility of boronic acids is the dynamic or turbidity method.[1][4][7] This method involves monitoring the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.
Materials and Equipment
-
This compound
-
Selected organic and/or aqueous solvents
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Turbidity sensor or a laser beam and photodetector
-
Analytical balance
Procedure
-
Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.
-
Heating and Stirring: Place the vessel in the thermostat bath and begin stirring the mixture to ensure a uniform suspension.
-
Controlled Heating: The temperature of the bath is slowly and constantly increased, for instance, at a rate of 0.1-0.5 °C/min.[7]
-
Turbidity Measurement: The turbidity of the solution is continuously monitored.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.[7]
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Workflow Diagram
References
The Stability and Storage of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets, supplier technical notes, and published literature on structurally similar arylboronic acids. The information herein is intended to provide a robust framework for handling, storing, and assessing the stability of this reagent in a laboratory setting.
Core Concepts in Boronic Acid Stability
Arylboronic acids are versatile reagents in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their utility can be compromised by inherent instability under certain conditions. The primary degradation pathways for arylboronic acids include:
-
Protodeboronation: The cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This can be influenced by factors such as pH and the electronic properties of the aryl ring.[1][2]
-
Oxidation: The boronic acid moiety can be susceptible to oxidation, leading to the formation of various byproducts.[3] This can be a significant degradation pathway, especially in the presence of oxidizing agents.
-
Dehydration: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). This is often a reversible process.
-
Hydrolysis: While boronic acids are used in aqueous conditions, prolonged exposure, especially at certain pH values, can lead to hydrolysis and degradation.[4][5]
Understanding these degradation pathways is critical for developing appropriate storage and handling protocols to ensure the integrity and reactivity of this compound.
Recommended Storage and Handling
Based on available safety data sheets and general knowledge of arylboronic acid stability, the following storage and handling guidelines are recommended for this compound.
Table 1: Recommended Storage and Handling of this compound
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C. | Lower temperatures slow down the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Minimizes exposure to moisture and oxygen, thereby reducing the risk of hydrolysis and oxidation. |
| Container | Keep in a tightly sealed container. | Prevents the ingress of moisture and air. |
| Light | Store in a dark place. | Although specific photostability data is unavailable, it is good practice to protect from light to prevent potential photolytic degradation. |
| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.[6] | To avoid inhalation of the solid powder and prevent skin and eye contact. |
Potential Degradation Pathways
The degradation of this compound can be postulated based on the known reactivity of arylboronic acids. The primary pathways are illustrated below.
Caption: Postulated degradation pathways for this compound.
Experimental Protocols for Stability Assessment
To experimentally determine the stability of this compound, a forced degradation study can be performed according to ICH guidelines.[7][8] This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and develop a stability-indicating analytical method.
Forced Degradation (Stress Testing) Protocol
Objective: To generate potential degradation products and assess the intrinsic stability of the molecule.
Table 2: Forced Degradation Conditions
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M to 1 M HCl. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[8] |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and add 0.1 M to 1 M NaOH. Incubate at room temperature or elevate the temperature (e.g., 60°C) if no degradation is observed.[8] |
| Oxidation | Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Store protected from light at room temperature. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80°C) for a specified period. |
| Photostability | Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).[9] |
Stability-Indicating HPLC Method Development
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from its degradation products, allowing for accurate quantification of stability.
Caption: Workflow for developing a stability-indicating HPLC method.
A typical starting point for a reversed-phase HPLC method would be:
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from low to high organic content.
-
Detection: UV detection at a suitable wavelength (determined by UV scan).
The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.
Characterization of Degradation Products
Degradation products can be identified and characterized using hyphenated techniques such as:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of the degradation products.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: To elucidate the structure of the isolated degradation products. ¹H, ¹³C, and ¹¹B NMR would be particularly useful.[10][11][12][13]
Summary of Stability Profile (Hypothetical Data)
While specific quantitative stability data for this compound is not publicly available, the following table presents a hypothetical stability profile based on the expected behavior of similar arylboronic acids. This is for illustrative purposes only and should be confirmed by experimental studies.
Table 3: Hypothetical Forced Degradation Results
| Stress Condition | Observation | Major Degradation Product(s) |
| 0.1 M HCl, 60°C, 24h | Minor degradation | Methyl 2-methylbenzoate (from protodeboronation) |
| 0.1 M NaOH, 60°C, 24h | Moderate degradation | Phenolic byproducts (from oxidation/hydrolysis) |
| 3% H₂O₂, RT, 24h | Significant degradation | Various oxidized species |
| 80°C, 7 days | Minimal degradation | Trace amounts of dehydration products (boroxines) |
| ICH Photostability | Stable | No significant degradation observed |
Conclusion
This compound is a valuable synthetic reagent that, like other arylboronic acids, is susceptible to degradation under certain conditions. Proper storage at low temperatures under an inert atmosphere is crucial to maintain its integrity. For applications requiring a thorough understanding of its stability, a forced degradation study coupled with the development of a validated stability-indicating HPLC method is strongly recommended. This will ensure the reliability of experimental results and the quality of downstream products in research and development settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. mdpi.com [mdpi.com]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the available spectroscopic information for (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid (CAS No. 1048330-10-4). Despite a comprehensive search of publicly available scientific databases and literature, detailed experimental spectroscopic data—including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—for this specific compound remains largely unavailable. Commercial suppliers confirm its existence and provide basic physicochemical properties, but do not offer in-depth spectral characterization.
This document, therefore, serves to summarize the available information and provide a general overview of the expected spectroscopic characteristics and the methodologies typically employed for the analysis of similar aromatic boronic acid derivatives.
Physicochemical Properties
A summary of the basic information for this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1048330-10-4 | ChemScene, Sigma-Aldrich |
| Molecular Formula | C₉H₁₁BO₄ | ChemScene, Sigma-Aldrich |
| Molecular Weight | 193.99 g/mol | ChemScene, Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥97% | ChemScene |
| IUPAC Name | (3-methoxycarbonyl-4-methylphenyl)boronic acid | Sigma-Aldrich |
Expected Spectroscopic Data and General Experimental Protocols
While specific data for the target compound is not available, the following sections describe the expected spectral features and the general experimental protocols used for the characterization of aromatic boronic acids.
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be critical for confirming its structure.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: The trisubstituted benzene ring would be expected to show three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). The specific chemical shifts and coupling patterns would depend on the electronic effects of the boronic acid, methoxycarbonyl, and methyl groups.
-
Methyl Protons (Aromatic): A singlet corresponding to the methyl group attached to the aromatic ring, likely appearing in the range of δ 2.2-2.6 ppm.
-
Methoxy Protons: A singlet for the methoxy group of the ester, typically found around δ 3.8-4.0 ppm.
-
Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which is often exchangeable with D₂O and can appear over a wide chemical shift range.
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: A signal for the ester carbonyl group, typically in the δ 165-175 ppm region.
-
Aromatic Carbons: Six signals for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon attached to the boron atom (C-B) can sometimes be difficult to observe due to quadrupolar relaxation.
-
Methyl Carbon (Aromatic): A signal for the aromatic methyl group, usually in the δ 15-25 ppm range.
-
Methoxy Carbon: A signal for the methoxy carbon, typically around δ 50-55 ppm.
General Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is crucial as protic solvents can lead to the exchange of the boronic acid protons.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are typically used. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the carbon attached to boron.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Spectral Features:
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the boronic acid group, often involved in hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ due to the stretching vibration of the ester carbonyl group.
-
C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region corresponding to the C-O stretching of the ester.
-
B-O Stretch: A strong absorption band typically found in the 1300-1400 cm⁻¹ region is characteristic of the B-O stretching vibration.
-
Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
General Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectral Features:
-
Molecular Ion Peak [M]⁺ or [M+H]⁺: The mass spectrum should show a peak corresponding to the molecular weight of the compound (193.99). Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the protonated molecule [M+H]⁺ might be observed. Boronic acids are also known to dehydrate, so peaks corresponding to [M-H₂O]⁺ or [M-2H₂O]⁺ might be present. The presence of boron's natural isotopes (¹⁰B and ¹¹B) would result in a characteristic isotopic pattern for boron-containing fragments.
General Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: The solution is introduced into the mass spectrometer, often via direct infusion or coupled with a liquid chromatography (LC) system. ESI is a common ionization technique for this type of compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Experimental Workflow and Logical Relationships
The characterization of a novel or commercially sourced chemical like this compound follows a logical workflow to confirm its identity and purity.
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
An In-depth Technical Guide to the Safety and Handling of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a key building block in modern organic synthesis. It details the compound's chemical and physical properties, critical safety and handling procedures, and representative experimental protocols for its synthesis, purification, analysis, and application in Suzuki-Miyaura cross-coupling reactions.
Chemical and Physical Properties
This compound is a solid organic compound widely utilized in medicinal chemistry and materials science. Its quantitative properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1048330-10-4 | [1][2] |
| Molecular Formula | C₉H₁₁BO₄ | [1][3] |
| Molecular Weight | 193.99 g/mol | [1][2] |
| IUPAC Name | 3-(methoxycarbonyl)-4-methylphenylboronic acid | [4] |
| Synonyms | Benzoic acid, 5-borono-2-methyl-, 1-methyl ester | [1] |
| Physical Form | Solid | |
| Purity | ≥97% | [1] |
| Topological Polar Surface Area (TPSA) | 66.76 Ų | [1] |
| logP | -0.53858 | [1] |
| Hydrogen Bond Donors | 2 | [1] |
| Hydrogen Bond Acceptors | 4 | [1] |
| Rotatable Bonds | 2 | [1] |
Hazard Identification and Safety
Proper hazard assessment is critical when working with any chemical reagent. The GHS classification for this compound indicates it is harmful if swallowed. Related boronic acids are also known to cause skin, eye, and respiratory irritation.[5][6][7]
| GHS Classification | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. | |
| Precautionary Statements | P264: Wash hands thoroughly after handling. | [5][8] |
| P270: Do not eat, drink or smoke when using this product. | [9] | |
| P280: Wear protective gloves/protective clothing/eye protection/face protection. | [8] | |
| P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. | [9] | |
| P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [8] |
Safe Handling Procedures
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5][8]
-
Avoid generating dust during handling.[8]
-
Wash hands and face thoroughly after handling the material.[8]
-
Ensure eyewash stations and safety showers are readily accessible.[5][10]
Personal Protective Equipment (PPE)
A systematic approach to PPE is mandatory to ensure personal safety. The following diagram outlines the workflow for selecting and using appropriate protective gear.
Caption: Workflow for PPE selection and use.
First Aid Measures
In case of accidental exposure, follow these first aid procedures immediately and seek medical attention.
-
If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen.[5][11]
-
In Case of Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][6]
-
In Case of Eye Contact : Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[6][8][11]
-
If Swallowed : Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.[11][12]
Storage and Disposal
-
Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[8][10] For long-term stability, storage under an inert atmosphere at 2-8°C is recommended. Keep away from incompatible materials such as strong oxidizing agents.[8]
-
Disposal : Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the chemical to enter drains.[5]
Experimental Protocols
The following sections provide generalized, representative methodologies. Researchers should adapt these protocols based on their specific substrates, equipment, and laboratory safety standards.
General Synthesis of Phenylboronic Acids
-
Reaction Setup : In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material, methyl 5-bromo-2-methylbenzoate, in anhydrous tetrahydrofuran (THF).
-
Lithiation : Cool the solution to -78°C using a dry ice/acetone bath. Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise while maintaining the temperature. Stir the mixture at -78°C for 1-3 hours.[13]
-
Borylation : To the resulting aryl lithium species, add triisopropyl borate dropwise, again ensuring the temperature remains at -78°C.
-
Quench and Workup : After stirring for several hours, allow the reaction to warm slowly to room temperature. Quench the reaction by adding a dilute acid (e.g., 1N HCl) and adjust the pH to 5-6.[13]
-
Extraction and Isolation : Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.
General Purification by Recrystallization
Recrystallization is a common method for purifying solid boronic acids.[15]
-
Solvent Selection : Choose a suitable solvent system (e.g., hot water, ethanol/water, or toluene) in which the boronic acid is soluble at high temperatures but poorly soluble at room or lower temperatures.
-
Dissolution : Dissolve the crude boronic acid in a minimal amount of the hot solvent.
-
Crystallization : Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.
-
Isolation : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Analytical Characterization by UPLC-MS
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is a high-throughput method for confirming the identity and purity of boronic acids without derivatization.[16]
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Chromatographic System : Use a reverse-phase column (e.g., Acquity UPLC BEH C18).
-
Mobile Phase : Employ a gradient elution using two mobile phases:
-
MS System :
-
Ionization Mode : Electrospray Ionization (ESI), typically in positive or negative mode.
-
Mass Range : Scan a mass range appropriate for the parent ion and potential fragments (e.g., m/z 50 - 500).
-
-
Analysis : Inject the sample and analyze the resulting chromatogram for peak purity and the mass spectrum for the expected molecular ion [M+H]⁺ or [M-H]⁻.
Application: Suzuki-Miyaura Cross-Coupling
This compound is an ideal coupling partner in Suzuki-Miyaura reactions for C-C bond formation.[17][18]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Representative Protocol:
-
Reaction Setup : To a reaction vessel, add the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).[17]
-
Solvent Addition : Add a suitable solvent system, such as a mixture of toluene and water or dioxane and water.
-
Reaction Execution : Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes. Heat the reaction to the desired temperature (typically 80-110°C) and monitor its progress by TLC or LC-MS.
-
Workup : After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
References
- 1. chemscene.com [chemscene.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. cenmed.com [cenmed.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. aksci.com [aksci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. echemi.com [echemi.com]
- 13. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 14. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. nbinno.com [nbinno.com]
The Indispensable Role of Arylboronic Acids in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Arylboronic acids and their derivatives have emerged as pivotal building blocks in modern organic synthesis, largely due to their remarkable versatility, stability, and low toxicity. Their profound impact is most notably demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone for the construction of carbon-carbon bonds, particularly in the synthesis of biaryls which are prevalent motifs in pharmaceuticals and advanced materials. This technical guide provides an in-depth exploration of the synthesis of arylboronic acids, their applications in C-C bond formation, and their significance in the realm of drug discovery.
Synthesis of Arylboronic Acids: Key Methodologies
The accessibility of arylboronic acids is a critical factor in their widespread use. Several robust synthetic methods have been developed, each with its own advantages and substrate compatibility.
Grignard and Organolithium Reagent-Based Methods
The traditional and widely practiced synthesis of arylboronic acids involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[1][2] This method is valued for its use of readily available starting materials.
Experimental Protocol: Synthesis of Phenylboronic Acid via Grignard Reagent [2]
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings (1.2 equiv) are stirred in anhydrous tetrahydrofuran (THF). A solution of bromobenzene (1.0 equiv) in anhydrous THF is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated with a crystal of iodine if necessary and maintained at reflux until the magnesium is consumed.
-
Borylation: The Grignard solution is cooled to a low temperature, typically between -78 °C and 0 °C, in a dry ice/acetone or ice-salt bath. A solution of trimethyl borate (1.5 equiv) in anhydrous THF is added dropwise, maintaining the low temperature to prevent over-addition of the Grignard reagent.[2][3] The reaction mixture is stirred for several hours at low temperature and then allowed to warm to room temperature.
-
Hydrolysis: The reaction is quenched by the slow addition of an aqueous acid, such as sulfuric or hydrochloric acid, while cooling in an ice bath.
-
Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with an ethereal solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude phenylboronic acid is then purified by recrystallization.
| Aryl Halide Substrate | Grignard Formation Solvent | Borylation Temperature (°C) | Yield (%) | Reference |
| Bromobenzene | THF | -5 to 0 | 65-70 | [2] |
| 4-Bromoanisole | THF | -10 to 0 | 55 | [1] |
| 4-Chlorobromobenzene | Ether | -10 to 0 | 62 | [1] |
| 1-Bromonaphthalene | THF | -10 to 0 | 51 | [1] |
Table 1: Representative yields for the synthesis of arylboronic acids via the Grignard method.
Miyaura Borylation: A Palladium-Catalyzed Approach
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a base.[4][5] This method offers excellent functional group tolerance and is particularly useful for substrates that are incompatible with organometallic reagents.[4]
Experimental Protocol: Miyaura Borylation of an Aryl Bromide [6]
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), a palladium catalyst such as PdCl₂(dppf) (3 mol%), and a base, typically potassium acetate (KOAc, 3.0 equiv).
-
Solvent Addition: Add an anhydrous and degassed solvent, such as dioxane or toluene, via syringe under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Execution: The flask is sealed, and the reaction mixture is heated to a specified temperature (e.g., 80-100 °C) with stirring for a period of 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude arylboronic ester is then purified by flash column chromatography on silica gel. The pinacol ester can often be used directly in subsequent reactions or hydrolyzed to the corresponding boronic acid if required.
| Aryl Halide | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield of Boronate Ester (%) | Reference |
| 4-Bromotoluene | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 85 | [5] |
| 1-Chloro-4-nitrobenzene | Pd(dba)₂/PCy₃ (2) | KOAc | Dioxane | 80 | 94 | [5] |
| 4-Iodobenzonitrile | PdCl₂(PPh₃)₂ (3) | KOAc | Toluene | 50 | 91 | [5] |
| 2-Bromopyridine | PdCl₂(dppf) (3) | KOAc | Dioxane | 80 | 78 | [5] |
Table 2: Conditions and yields for the Miyaura borylation of various aryl halides.
Below is a general workflow for the synthesis of an arylboronic acid pinacol ester via Miyaura Borylation.
The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (such as an arylboronic acid) and an organic halide or triflate.[5][7] Its significance lies in its operational simplicity, broad functional group tolerance, and the generally low toxicity of the boron-containing reagents.[8]
The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
-
Oxidative Addition: A low-valent palladium(0) species reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate (Ar-Pd-X). This is often the rate-determining step of the cycle.[7]
-
Transmetalation: The aryl group from the activated boronic acid (in the form of a boronate salt, [Ar'B(OH)₃]⁻) is transferred to the palladium(II) center, displacing the halide and forming a new diorganopalladium(II) species (Ar-Pd-Ar'). The presence of a base is crucial for the formation of the reactive boronate.[9]
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product (Ar-Ar'), regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [8]
-
Reaction Setup: In an oven-dried round-bottom flask or Schlenk tube, combine the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 2 mol%), a phosphine ligand like SPhos (4 mol%), and a base, for instance, potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inert Atmosphere: The flask is sealed with a septum and then evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Degassed solvents, such as a mixture of toluene and water, are added via syringe.
-
Reaction Execution: The reaction mixture is heated in a preheated oil bath (e.g., at 100 °C) with vigorous stirring. The reaction is monitored by TLC or GC-MS until the starting material is consumed (typically 2-24 hours).
-
Work-up: After cooling to room temperature, water is added, and the mixture is extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield the desired biaryl.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromobenzonitrile | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [8] |
| 3-Chloroindazole | 5-Indoleboronic acid | Pd₂ (dba)₃ (2) | XPhos (3) | K₃PO₄ | Dioxane/H₂O | 100 | 92 | [9] |
| 4-Iodoanisole | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 98 | |
| 4-Chlorotoluene | Phenylboronic acid | NiCl₂(dppf) (5) | - | K₃PO₄ | Dioxane | 80 | 91 |
Table 3: A selection of Suzuki-Miyaura coupling reactions with varied substrates and conditions.
Applications of Arylboronic Acids in Drug Discovery
The utility of arylboronic acids extends far beyond their role as synthetic intermediates. The boronic acid moiety itself is a key pharmacophore in several FDA-approved drugs.[7][10][11] Boronic acids can act as inhibitors of serine proteases by forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[7]
Notable Boronic Acid-Containing Drugs:
-
Bortezomib (Velcade®): The first proteasome inhibitor to be approved for the treatment of multiple myeloma.[7][10] Its boronic acid group is crucial for its mechanism of action.
-
Ixazomib (Ninlaro®): An oral proteasome inhibitor, also used for multiple myeloma, which shares the dipeptidyl boronic acid warhead with bortezomib.[7][10]
-
Vaborbactam (Vabomere®): A β-lactamase inhibitor that contains a cyclic boronic acid. It is used in combination with antibiotics to treat bacterial infections.[10]
The development of new synthetic methodologies, such as the decarboxylative borylation of carboxylic acids, is further expanding the accessibility of novel boronic acid-based drug candidates.[12] This technique allows for the late-stage introduction of a boron atom into complex molecules, which is a significant advantage in drug discovery programs.[12]
Conclusion
Arylboronic acids are a class of exceptionally valuable reagents in organic synthesis. The development of robust and versatile synthetic methods, coupled with their central role in powerful cross-coupling reactions like the Suzuki-Miyaura coupling, has firmly established their importance. Furthermore, the unique chemical properties of the boronic acid group have been harnessed in the design of innovative therapeutics. For researchers and professionals in drug development, a deep understanding of the synthesis and reactivity of arylboronic acids is essential for the continued advancement of medicinal chemistry and materials science.
References
- 1. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 2. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper(II)-Catalyzed Conversion of Aryl/Heteroaryl Boronic Acids, Boronates, and Trifluoroborates into the Corresponding Azides: Substrate Scope and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Synthesis of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a valuable building block in medicinal chemistry and organic synthesis. The protocols are based on established synthetic methodologies for arylboronic acids, including the preparation of the necessary starting materials.
Introduction
This compound is an important reagent in drug discovery and development. Boronic acids are versatile intermediates, most notably used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1][2][3] This specific molecule provides a scaffold with substitution patterns that are relevant for the synthesis of complex organic molecules and potential pharmaceutical candidates.[1][4][5] The presence of the methoxycarbonyl group allows for further functionalization, making it a key component in the synthesis of novel compounds.[6]
Synthesis Pathway Overview
The synthesis of this compound can be achieved in a two-step process starting from 2-bromo-5-methylbenzoic acid. The first step involves the esterification of the carboxylic acid to yield methyl 2-bromo-5-methylbenzoate. The subsequent step is the conversion of the aryl bromide to the corresponding boronic acid via a Grignard reaction followed by quenching with a trialkyl borate and acidic workup.
Experimental Protocols
Step 1: Synthesis of Methyl 2-bromo-5-methylbenzoate
This protocol is adapted from a known procedure for the esterification of a substituted benzoic acid.[7]
Materials:
-
2-bromo-5-methylbenzoic acid
-
Oxalyl chloride
-
Dichloromethane (DCM)
-
N,N-dimethylformamide (DMF)
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Saturated saline solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Petroleum ether (PE)
-
Ethyl acetate (EA)
Procedure:
-
To a solution of 2-bromo-5-methylbenzoic acid (1.0 mmol) in dichloromethane (4 mL) and a drop of N,N-dimethylformamide at 0 °C, slowly add oxalyl chloride (1.5 mmol).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add another portion of oxalyl chloride (1.5 mmol) and continue stirring for an additional hour.
-
Add methanol (2 mL) to the reaction mixture and stir for 6 hours.
-
Upon completion, adjust the pH to 9 with a sodium carbonate solution and extract the product with dichloromethane (2 x 10 mL).[7]
-
Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purify the crude product by silica gel column chromatography using a petroleum ether-ethyl acetate (15:1) eluent to afford methyl 2-bromo-5-methylbenzoate.[7]
Step 2: Synthesis of this compound
This protocol is a general method for the synthesis of arylboronic acids from aryl halides via a Grignard reagent.[8][9][10][11]
Materials:
-
Methyl 2-bromo-5-methylbenzoate
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (a small crystal for initiation)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equiv.).
-
Add a small crystal of iodine to the flask.
-
Under a nitrogen atmosphere, add a solution of methyl 2-bromo-5-methylbenzoate (1.0 equiv.) in anhydrous THF dropwise via the dropping funnel.
-
Initiate the reaction by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling the addition rate of the aryl bromide solution.
-
After the addition is complete, continue to reflux the mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of triisopropyl borate (1.2 equiv.) in anhydrous THF to the Grignard reagent, maintaining the temperature below -60 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding 2 M HCl at 0 °C until the mixture is acidic.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ether/hexanes).
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Form | Purity (%) |
| Methyl 2-bromo-5-methylbenzoate | C9H9BrO2 | 229.07 | 92[7] | Colorless oil[7] | >98 (GC) |
| This compound | C9H11BO4 | 193.99 | 60-80 (estimated) | Solid | 97 |
Safety Information
-
Oxalyl chloride: Corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
Grignard reagents: Highly reactive and moisture-sensitive. All reactions should be conducted under an inert atmosphere using anhydrous solvents.
-
Trialkyl borates: Flammable and irritants.
-
This compound: May be harmful if swallowed.
Application: Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for the formation of biaryl compounds.[2][3]
General Protocol:
-
In a reaction vessel, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 0.03 equiv.), and a base (e.g., K2CO3, 2.0 equiv.).[12]
-
Add a degassed solvent system (e.g., toluene/ethanol/water).
-
Heat the reaction mixture under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).[12]
-
After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the product by column chromatography.
Visualizations
Synthesis Workflow
Caption: Synthetic route to the target boronic acid.
Suzuki Coupling Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. nbinno.com [nbinno.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. METHYL 2-BROMO-5-METHYLBENZOATE | 90971-88-3 [chemicalbook.com]
- 8. NZ502612A - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 9. US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 10. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki-Miyaura Coupling Using (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This key building block is instrumental in the synthesis of complex biaryl structures, which are pivotal in medicinal chemistry and materials science.
The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboronic acids and organic halides or triflates.[1][2] Its significance lies in its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[3][4] this compound, with its ester functionality, is particularly valuable for creating intricate molecular architectures.
Core Concepts of Suzuki-Miyaura Coupling
The reaction proceeds through a catalytic cycle involving a palladium catalyst.[5] The key steps are:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base.[6][7]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the palladium(0) catalyst.[8]
Experimental Protocols
A general protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide is provided below. Optimization of the catalyst, base, and solvent system is often necessary for achieving high yields, especially with challenging substrates.[9][10]
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))[11]
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents) and the aryl halide (1.0 equivalent).
-
Inert Atmosphere: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen). This process should be repeated three times to ensure the removal of oxygen.
-
Reagent Addition: Under the inert atmosphere, add the base (2.0-3.0 equivalents) and the palladium catalyst (0.01-0.05 equivalents).
-
Solvent Addition: Add the degassed, anhydrous solvent to the flask via a syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl compound.[3]
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings of substituted phenylboronic acids, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Effect of Catalyst and Base on Yield
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 85 |
| 2 | 4-Bromoanisole | PdCl₂(dppf) (2) | K₂CO₃ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 6 | 95 |
| 4 | 2-Chloropyridine | Pd₂(dba)₃ (1.5) / XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 88 |
Table 2: Coupling of Various Aryl Halides with Substituted Phenylboronic Acids
| Entry | Boronic Acid | Aryl Halide | Product | Yield (%) |
| 1 | (4-Methylphenyl)boronic acid | 1-Bromo-4-fluorobenzene | 4-Fluoro-4'-methyl-1,1'-biphenyl | 91 |
| 2 | (3-Carboxyphenyl)boronic acid | 4-Bromoacetophenone | 4'-Acetyl-[1,1'-biphenyl]-3-carboxylic acid | 87 |
| 3 | (4-Methoxyphenyl)boronic acid | Methyl 4-iodobenzoate | Methyl 4'-methoxy-[1,1'-biphenyl]-4-carboxylate | 94 |
| 4 | (3-Nitrophenyl)boronic acid | 1-Bromo-3,5-dimethylbenzene | 3',5'-Dimethyl-3-nitro-1,1'-biphenyl | 89 |
Visualizations
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. organic-synthesis.com [organic-synthesis.com]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (3-(Methoxycarbonyl)-4-methylphenyl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. This methodology is widely employed in the pharmaceutical and materials science industries for the construction of complex molecular architectures. (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid is a valuable building block in this context, enabling the introduction of a substituted phenyl moiety into a variety of organic molecules. Its bifunctional nature, possessing both a boronic acid for cross-coupling and a methyl ester for potential further functionalization, makes it a versatile reagent in the synthesis of biaryl compounds, which are common motifs in biologically active molecules and functional materials.
These application notes provide an overview of the utility of this compound in palladium-catalyzed cross-coupling reactions, along with detailed experimental protocols.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step that is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Synthesis
The cross-coupling of this compound with various aryl and heteroaryl halides provides a direct route to a range of substituted biaryl compounds. These products can serve as key intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. For instance, the resulting biaryl structures are scaffolds for molecules targeting G-protein coupled receptors and other biological targets.
Data Presentation: Representative Cross-Coupling Reactions
The following table summarizes the expected yields for the Suzuki-Miyaura cross-coupling of this compound with a variety of aryl halides. The data is based on typical yields for analogous reactions and serves as a guideline for what can be expected under optimized conditions.
| Entry | Aryl Halide Partner | Product | Expected Yield (%) |
| 1 | 4-Bromoanisole | Methyl 4'-methoxy-4-methyl-[1,1'-biphenyl]-3-carboxylate | 85-95 |
| 2 | 1-Bromo-4-(trifluoromethyl)benzene | Methyl 4-methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylate | 80-90 |
| 3 | 4-Bromobenzonitrile | Methyl 4'-cyano-4-methyl-[1,1'-biphenyl]-3-carboxylate | 75-85 |
| 4 | 2-Bromopyridine | Methyl 4-methyl-2'-(pyridin-2-yl)-[1,1'-biphenyl]-3-carboxylate | 70-80 |
| 5 | 3-Bromothiophene | Methyl 4-methyl-3'-(thiophen-3-yl)-[1,1'-biphenyl]-3-carboxylate | 65-75 |
Experimental Protocols
The following is a general protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of this compound with an aryl bromide. Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). This cycle is repeated three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1). Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.).
-
Reaction: The reaction mixture is heated to the desired temperature (e.g., 90 °C) and stirred vigorously for the required time (typically 4-12 hours).
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. Water is added, and the aqueous layer is extracted three times with an organic solvent (e.g., ethyl acetate).
-
Isolation and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
-
Organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Application Notes and Protocols for the Use of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid in Biaryl Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(3-(Methoxycarbonyl)-4-methylphenyl)boronic acid is a versatile building block in modern organic synthesis, primarily utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl structures.[1] These motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active compounds and functional materials. The presence of both a methoxycarbonyl (ester) group and a methyl group on the phenyl ring allows for the introduction of these functionalities into complex molecular architectures, making this reagent highly valuable for drug discovery and the development of novel organic materials.[2][3] These application notes provide a detailed protocol for the use of this compound in biaryl synthesis, focusing on the widely applied Suzuki-Miyaura coupling reaction.
Reaction Principle: The Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organohalide (e.g., aryl, vinyl, or alkyl halide) or a triflate. The reaction is favored for its mild conditions, tolerance to a wide range of functional groups, and the relatively low toxicity of the boron-containing reagents.[3][4]
The catalytic cycle generally proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5]
Quantitative Data Summary
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific substrates and reaction conditions employed. The following tables summarize representative conditions and expected yields for the coupling of various aryl halides with arylboronic acids that are structurally similar to this compound. This data serves as a valuable starting point for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling with Aryl Bromides
| Aryl Bromide Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Expected Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 90-98 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 8 | 88-95 |
| 2-Bromopyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O (3:1:1) | 80 | 8 | 85-92 |
| 3-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (3.0) | 1,4-Dioxane | 110 | 16 | 82-90 |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling with Aryl Chlorides
| Aryl Chloride Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Expected Yield (%) |
| 4-Chloroacetophenone | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | K₃PO₄ (2.0) | Toluene | 100 | 18 | 80-90 |
| 2-Chlorobenzonitrile | Pd(OAc)₂ (2) | PCy₃ (4) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 24 | 75-85 |
| 1-Chloro-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 100 | 16 | 85-95 |
| 3-Chloropyridine | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2.0) | DMF | 90 | 12 | 70-80 |
Experimental Protocols
The following protocols are provided as a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the reaction conditions may be necessary for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is suitable for a wide range of aryl bromides.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene and degassed water (e.g., a 5:1 ratio) via syringe.[6]
-
Heat the reaction mixture to 100 °C with vigorous stirring.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.[6]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling with an Aryl Chloride
This protocol is particularly advantageous for less reactive aryl chlorides, as it can significantly reduce reaction times.
Materials:
-
This compound (1.5 equivalents)
-
Aryl chloride (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine this compound, the aryl chloride, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add 1,4-dioxane and degassed water (e.g., a 4:1 ratio).[6]
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 15-60 minutes.[6]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis of biaryl compounds using this compound.
Caption: General experimental workflow for biaryl synthesis.
References
Application Notes and Protocols for Ligand Selection in Suzuki Coupling with (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to selecting the appropriate ligand and optimizing reaction conditions for the Suzuki-Miyaura cross-coupling of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid. This particular boronic acid presents unique challenges due to the steric hindrance from the ortho-methyl group and the electronic effect of the meta-methoxycarbonyl group.
Introduction: Challenges and Considerations
The successful Suzuki-Miyaura coupling of this compound is contingent on overcoming two primary obstacles:
-
Steric Hindrance: The methyl group at the ortho position to the boronic acid moiety can significantly impede the transmetalation step in the catalytic cycle. This necessitates the use of bulky ligands that can promote the formation of the active palladium catalyst and facilitate the approach of the sterically demanding boronic acid.
-
Electronic Effects: The methoxycarbonyl group is electron-withdrawing, which can influence the nucleophilicity of the boronic acid. Furthermore, electron-withdrawing substituents have been shown to increase the rate of protodeboronation, a common side reaction that consumes the boronic acid and reduces the overall yield.[1]
Therefore, the judicious selection of a palladium catalyst system, particularly the ligand, is paramount for achieving high yields and reaction efficiency. Bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to overcome the steric barrier and promote efficient catalysis.[2][3][4]
Ligand Selection for Challenging Suzuki Couplings
A variety of phosphine ligands have been developed to address the challenges of sterically hindered and electronically demanding substrates in Suzuki-Miyaura coupling. The following table summarizes some of the most effective ligands for such transformations, which are recommended as starting points for the coupling of this compound.
| Ligand Name (Acronym) | Structure | Key Features & Applications |
| Buchwald Ligands | ||
| 2-(Dicyclohexylphosphino)-2',6'-diisopropoxybiphenyl (RuPhos) | [Image of RuPhos structure] | Highly active for sterically hindered substrates.[4] |
| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) | [Image of XPhos structure] | Broadly applicable, effective for hindered and electron-poor substrates. |
| 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | [Image of SPhos structure] | Excellent for aryl chloride couplings and sterically demanding partners.[4][5] |
| Other Bulky Phosphine Ligands | ||
| Tri-tert-butylphosphine (P(t-Bu)₃) | [Image of P(t-Bu)3 structure] | Very bulky and electron-rich, effective for room-temperature couplings of aryl chlorides.[6] |
| Tricyclohexylphosphine (PCy₃) | [Image of PCy3 structure] | A robust and widely used ligand for various cross-coupling reactions.[6] |
| N-Heterocyclic Carbene (NHC) Ligands | ||
| PEPPSI™-IPr | [Image of PEPPSI-IPr structure] | A pre-catalyst that is highly active for hindered substrates, often requiring milder conditions. |
Experimental Protocols
The following protocols are provided as a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the palladium source, ligand, base, solvent, and temperature will likely be necessary for specific aryl halide coupling partners.
Protocol 1: General Procedure for Ligand Screening
This protocol is designed for the initial screening of various phosphine ligands to identify the optimal catalyst system.
Materials:
-
This compound (1.2 - 1.5 equiv.)
-
Aryl halide (1.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-3 mol%)
-
Selected phosphine ligand (2-6 mol%)
-
Base: Potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) (2-3 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or THF)
-
Reaction vials, magnetic stir bars, and a heating block
Procedure:
-
To a dry reaction vial containing a magnetic stir bar, add the aryl halide (e.g., 0.1 mmol), this compound (0.12-0.15 mmol), and the base (0.2-0.3 mmol).
-
In a separate vial, prepare a stock solution of the palladium precursor and the ligand in the chosen solvent.
-
Add the catalyst/ligand solution to the reaction vial.
-
Seal the vial under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR or LC-MS to determine the conversion and identify the most effective ligand.
Protocol 2: Optimized Procedure with a Bulky Phosphine Ligand
This protocol is a representative example using a Buchwald-type ligand, which is often effective for sterically hindered substrates.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide or chloride (1.0 equiv.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv.)
-
Anhydrous Toluene/Water (e.g., 5:1 mixture)
-
Schlenk flask and standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of a typical ligand screening experiment and the catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A typical workflow for screening ligands in a Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[7]
Mitigating Protodeboronation
The electron-withdrawing nature of the methoxycarbonyl group can make this compound susceptible to protodeboronation, especially under harsh basic conditions. To minimize this side reaction:
-
Choice of Base: Use a milder base such as K₃PO₄ or K₂CO₃ instead of stronger bases like NaOH or KOH.
-
Anhydrous Conditions: While many Suzuki couplings tolerate water, for substrates prone to protodeboronation, using anhydrous solvents and reagents can be beneficial.
-
Boronic Esters: Conversion of the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can reduce the rate of protodeboronation.[1]
-
Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times, as this can lead to increased decomposition of the boronic acid.
By carefully selecting a bulky and electron-rich ligand and optimizing the reaction conditions to minimize protodeboronation, the successful Suzuki-Miyaura coupling of this compound can be achieved for the efficient synthesis of complex biaryl structures.
References
- 1. pcliv.ac.uk [pcliv.ac.uk]
- 2. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Base Selection in the Suzuki Coupling of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of C-C bonds with high efficiency and broad functional group tolerance. This application note provides a detailed guide for selecting the optimal base for the Suzuki coupling of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, an electron-deficient boronic acid, with various aryl halides. The electronic properties of this substrate present unique challenges, making the choice of base a critical parameter for achieving high reaction yields and minimizing side reactions.
The methoxycarbonyl group at the 3-position and the methyl group at the 4-position of the phenylboronic acid influence its reactivity. The electron-withdrawing nature of the methoxycarbonyl group can decrease the nucleophilicity of the boronic acid, potentially slowing down the crucial transmetalation step in the catalytic cycle. Consequently, careful selection of the base is paramount to facilitate the formation of the reactive boronate species.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base plays a pivotal role in the Suzuki-Miyaura coupling, primarily in the transmetalation step. There are two generally accepted pathways for the activation of the organoboron species by the base[1]:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate). This boronate then reacts with the palladium(II) halide complex.
-
Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide complex. This complex then reacts with the neutral boronic acid.
The operative pathway is dependent on the specific base, solvent, and reactants used. For electron-deficient boronic acids like this compound, a base that can effectively generate a sufficiently nucleophilic boronate species is often required to drive the reaction forward.
Base Selection Guide
A variety of inorganic and organic bases are commonly employed in Suzuki-Miyaura coupling reactions. The choice of base is critical and often depends on the specific substrates, catalyst, and solvent system. Below is a summary of commonly used bases and their general characteristics, which can serve as a starting point for optimization.
| Base | Type | Basicity | Common Solvents | Key Characteristics & Considerations |
| K₃PO₄ | Inorganic | Strong | Toluene/H₂O, Dioxane/H₂O, THF | Often effective for challenging couplings, including those with electron-deficient boronic acids. Promotes high reaction rates.[2] |
| K₂CO₃ | Inorganic | Moderate | Dioxane/H₂O, EtOH/H₂O, DMF | A common and cost-effective choice. Its moderate strength can be advantageous in preventing side reactions with sensitive functional groups.[2][3] |
| Na₂CO₃ | Inorganic | Moderate | Dioxane/H₂O, EtOH/H₂O, DMF/H₂O | Another widely used and effective base, often providing high yields.[4][5] |
| Cs₂CO₃ | Inorganic | Strong | THF, Dioxane, Toluene | A strong base that can accelerate slow reactions. Its higher solubility in organic solvents can be beneficial, but it is also more expensive and can promote side reactions.[2] |
| NaOH/KOH | Inorganic | Strong | THF/H₂O, Toluene/H₂O | Strong bases that can be effective but may lead to side reactions, such as hydrolysis of the ester group in the substrate, especially at elevated temperatures. |
| Et₃N (TEA) | Organic | Weak | Acetonitrile, THF | A weaker organic base, useful in anhydrous conditions. May not be sufficiently strong for activating electron-deficient boronic acids.[2] |
| DIPEA | Organic | Weak | Various | A non-nucleophilic organic base suitable for substrates with sensitive functional groups.[1] |
Experimental Protocols
Given the lack of a specific comparative dataset for this compound in the literature, a screening experiment is the most rational approach to identify the optimal base for a particular aryl halide coupling partner.
Protocol 1: Screening of Bases for Suzuki Coupling
This protocol outlines a general procedure for screening various bases to determine the optimal conditions for the Suzuki coupling of this compound with a model aryl halide (e.g., 4-bromoanisole).
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable ligand like SPhos)
-
Bases to be screened (e.g., K₃PO₄, K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane/water (4:1) or THF)
-
Inert gas (Argon or Nitrogen)
-
Reaction vials with stir bars
-
Heating block or oil bath
Procedure:
-
Reaction Setup: In a series of reaction vials, add this compound (1.2 mmol), the aryl halide (1.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Addition of Base: To each vial, add a different base (3.0 mmol).
-
Inert Atmosphere: Seal the vials and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add the chosen solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) to each vial via syringe.
-
Reaction: Place the vials in a preheated heating block or oil bath at a set temperature (e.g., 90 °C) and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals until the starting material is consumed.
-
Workup and Analysis: After completion, cool the reactions to room temperature. Dilute each mixture with ethyl acetate and wash with water and brine. Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the crude product yields by a suitable method (e.g., ¹H NMR with an internal standard) to compare the effectiveness of each base.
Protocol 2: General Procedure for Optimized Suzuki Coupling
This protocol provides a general method for the Suzuki coupling of this compound with an aryl halide using the optimized base identified from the screening experiment. The example below uses K₃PO₄, which is often a robust choice for electron-deficient boronic acids.
Materials:
-
This compound (1.2 mmol, 1.2 equiv.)
-
Aryl halide (1.0 mmol, 1.0 equiv.)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 0.05 equiv.)
-
SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl) (0.06 mmol, 0.06 equiv.)
-
Anhydrous 1,4-dioxane and water
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and magnetic stirrer
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl halide, and K₃PO₄.
-
Solvent Addition: Add anhydrous 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio, to achieve a concentration of approximately 0.1 M with respect to the aryl halide).
-
Degassing: Stir the suspension and degas by bubbling argon through the mixture for 15-20 minutes.
-
Catalyst Addition: In a separate vial, quickly weigh and add Pd(OAc)₂ and SPhos. Add the catalyst and ligand to the reaction flask under a positive flow of argon.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Caption: Experimental workflow for base selection in Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols: Solvent Effects in Suzuki Reactions with (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl compounds.[1] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] The reaction of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid with various aryl halides is a key step in the synthesis of a wide range of biologically active molecules. The choice of solvent in these reactions is critical as it can significantly influence reaction rate, yield, and selectivity by affecting catalyst stability, reagent solubility, and the mechanism of the catalytic cycle.[2][3] This document provides detailed protocols and application notes on the impact of different solvent systems on Suzuki-Miyaura coupling reactions involving this compound.
General Reaction Scheme
The Suzuki-Miyaura coupling of an aryl halide with this compound is typically catalyzed by a palladium complex in the presence of a base. The general transformation is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Solvent Effects on Reaction Yield
The selection of a suitable solvent is crucial for the success of a Suzuki-Miyaura coupling reaction. A variety of solvents, both polar and nonpolar, have been effectively used, often in combination with water.[2] The presence of water can be advantageous for dissolving the inorganic base and facilitating the crucial transmetalation step.[2][4] The following table summarizes the typical effects of various solvent systems on the yield of the Suzuki coupling reaction, based on data from analogous systems.
| Solvent System | Typical Base | General Observations | Expected Yield (%) |
| Toluene/Water | K₃PO₄, K₂CO₃ | A common and effective system for a range of substrates. Good for dissolving organic starting materials.[5] | 85-95 |
| 1,4-Dioxane/Water | K₃PO₄, Cs₂CO₃ | Provides good solubility for both organic reactants and inorganic bases.[2][5] | 90-98 |
| Tetrahydrofuran (THF)/Water | K₂CO₃, NaOH | A versatile solvent that promotes many Suzuki couplings.[2][6] | 80-92 |
| N,N-Dimethylformamide (DMF)/Water | K₂CO₃, Et₃N | A polar aprotic solvent beneficial for more challenging or sterically hindered couplings.[2][7] | 75-90 |
| Isopropanol/Water | K₂CO₃ | A greener solvent option that can provide good results.[8] | 80-90 |
| Water (as sole solvent) | K₃PO₄ | An environmentally friendly choice, particularly effective with water-soluble catalysts and substrates.[9][10] | Yields vary |
Note: Yields are estimates based on similar reactions and may vary depending on the specific aryl halide, catalyst, ligand, base, temperature, and reaction time.
Experimental Protocols
Below are detailed protocols for performing a Suzuki-Miyaura coupling reaction with this compound using different solvent systems. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure using 1,4-Dioxane/Water
This protocol is a robust starting point for a wide range of aryl halides.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane, anhydrous (8 mL)
-
Deionized water (2 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl halide, this compound, and anhydrous potassium phosphate.[1]
-
In a separate vial, pre-mix the palladium(II) acetate and RuPhos. Add this catalyst/ligand mixture to the reaction flask.
-
Add the anhydrous 1,4-dioxane and deionized water to the flask.[8]
-
Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.[5]
-
Heat the reaction mixture to 90-100 °C under an inert atmosphere and stir vigorously for 12-24 hours.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Procedure using Isopropanol/Water
This protocol offers a more environmentally friendly solvent system.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Isopropanol (10 mL)
-
Deionized water (5 mL)
Procedure:
-
In a round-bottom flask, dissolve the aryl halide and this compound in a mixture of isopropanol and water.[8]
-
Add potassium carbonate and palladium(II) acetate.[8]
-
Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring for 8-12 hours.[8]
-
Monitor the reaction by TLC or LC-MS.
-
Follow steps 7-10 from Protocol 1 for work-up and purification.
Visualizations
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The solvent plays a crucial role in each of these steps by solvating the intermediates and reagents.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Workflow
The general workflow for the synthesis and purification of the target biaryl compounds is outlined below.
Caption: General experimental workflow for Suzuki coupling.
Conclusion
The choice of solvent is a critical parameter in the Suzuki-Miyaura coupling of this compound. Solvent systems such as 1,4-dioxane/water and toluene/water generally provide high yields and are broadly applicable. For greener chemistry approaches, isopropanol/water can be an effective alternative. The protocols provided herein serve as a robust starting point for the synthesis of novel biaryl compounds for applications in drug discovery and materials science. Optimization of reaction conditions, including solvent, base, catalyst, and temperature, may be necessary to achieve the best results for specific substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
- 6. arodes.hes-so.ch [arodes.hes-so.ch]
- 7. The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst [jns.kashanu.ac.ir]
- 8. benchchem.com [benchchem.com]
- 9. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Scale-Up Synthesis of Biaryls Using (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. These structural motifs are of significant interest in the pharmaceutical and materials science industries due to their prevalence in biologically active molecules and functional materials. This document provides detailed application notes and protocols for the scale-up synthesis of biaryls using (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a key building block in the creation of complex molecular architectures.
The successful and safe scale-up of Suzuki-Miyaura reactions from the laboratory to industrial production requires careful optimization of various parameters to ensure efficiency, cost-effectiveness, and product quality. Key considerations include the choice of catalyst, ligand, base, and solvent, as well as the development of robust work-up and purification procedures to remove residual palladium and other impurities.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction is catalyzed by a palladium complex and proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
-
Oxidative Addition: A low-valent palladium(0) complex reacts with an aryl halide (Ar-X) to form a palladium(II) intermediate.[1][2]
-
Transmetalation: In the presence of a base, the organoboron reagent (in this case, this compound) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species.[1][2]
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product (Ar-Ar') and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1][2]
References
Troubleshooting & Optimization
Low yield in Suzuki coupling with (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
Technical Support Center: Suzuki Coupling Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for low-yield issues encountered when using (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid and similar sterically or electronically challenging substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing a low yield with this compound?
A1: Low yields with this specific boronic acid can stem from a combination of factors related to its structure. The methoxycarbonyl group is electron-withdrawing, which can influence the electronic properties of the boronic acid. Additionally, the methyl group ortho to the boronic acid introduces steric hindrance.[1] Key areas to investigate are catalyst and ligand choice, base selection, potential side reactions like protodeboronation, and overall reaction setup.[2]
Q2: What are the most common side reactions, and how can they be minimized?
A2: The two most prevalent side reactions in Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, consuming your starting material.[3] Electron-deficient arylboronic acids can be prone to this side reaction.[4]
-
Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl. It is often promoted by the presence of oxygen in the reaction mixture.[7][8]
Q3: My substrate contains a methoxycarbonyl (ester) group. How does base selection impact my reaction?
A3: The ester functionality is sensitive to hydrolysis under strongly basic conditions.[9] Using strong bases like sodium hydroxide (NaOH) or sodium tert-butoxide (NaOt-Bu) in the presence of water can cleave the ester, leading to the corresponding carboxylic acid and reducing the yield of your desired product.
-
Recommendation: Opt for milder inorganic bases. Anhydrous, finely powdered potassium phosphate (K₃PO₄) or potassium fluoride (KF) are excellent choices for base-sensitive substrates.[10] Cesium carbonate (Cs₂CO₃) is also commonly used and effective.[11] While often requiring higher temperatures, these bases minimize the risk of ester hydrolysis.
Q4: The boronic acid has a methyl group ortho to the C-B bond. What catalyst and ligand system is recommended for this steric hindrance?
A4: Steric hindrance can significantly slow down the key steps of the catalytic cycle.[11] Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may prove ineffective.[5]
-
Recommendation: Employ catalyst systems featuring bulky, electron-rich phosphine ligands. These are known as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or related systems.[5][10] These ligands help create a more reactive, coordinatively unsaturated palladium center that can more readily undergo oxidative addition and reductive elimination with hindered substrates.[11][12] N-Heterocyclic Carbene (NHC) ligands are also highly effective for challenging couplings.[11]
Q5: What are the best practices for reaction setup to ensure reproducibility and high yield?
A5: Meticulous setup is critical for a successful Suzuki coupling.
-
Inert Atmosphere: Ensure the entire reaction, from reagent addition to heating, is conducted under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can lead to catalyst decomposition and promote homocoupling.[2]
-
Degassing: Solvents must be thoroughly degassed. Common methods include freeze-pump-thaw cycles (3x) or sparging with an inert gas for at least 30-60 minutes.
-
Reagent Quality: Boronic acids can degrade over time or form inactive trimeric boroxine structures. Use fresh, high-purity boronic acid. If degradation is suspected, consider converting it to a more stable boronate ester (e.g., pinacol ester) for the reaction.[7]
Quantitative Data Summary
The following table provides illustrative data on how changing reaction parameters can affect the yield of a Suzuki coupling with a sterically hindered and electronically deactivated aryl boronic acid.
Table 1: Effect of Reaction Parameters on Suzuki Coupling Yield
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Notes |
| Pd(PPh₃)₄ (5%) | - | K₂CO₃ (2.0) | Toluene/H₂O | 100 | 15-30% | "Standard" conditions, often ineffective for hindered substrates.[5] |
| Pd(OAc)₂ (2%) | PPh₃ (4%) | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 25-40% | Slight improvement, but still suboptimal. |
| Pd₂(dba)₃ (2%) | SPhos (4%) | K₃PO₄ (3.0) | Toluene | 110 | 85-95% | Bulky ligand and milder base prevent ester hydrolysis and overcome steric hindrance.[10][11] |
| PdCl₂(dppf) (3%) | - | Cs₂CO₃ (2.0) | Dioxane | 100 | 60-75% | A common and often effective catalyst system. |
| XPhos Pd G3 (2%) | - | K₃PO₄ (3.0) | t-AmylOH | 110 | >90% | Modern pre-catalyst with a bulky ligand, excellent for challenging substrates. |
Detailed Experimental Protocol
Protocol: Suzuki Coupling of this compound with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 1-3 mol%) or Pd₂(dba)₃ (1-2 mol%) with ligand (e.g., SPhos, 2-4 mol%)
-
Anhydrous, powdered potassium phosphate (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve ~0.1 M concentration)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and anhydrous K₃PO₄.
-
Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if not using a pre-catalyst).
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed flask in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100-110 °C). Stir the mixture vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting starting material is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the layers. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Visual Guides
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Protodeboronation of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
This technical support center is a dedicated resource for researchers, scientists, and drug development professionals working with (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to protodeboronation, an undesired side reaction that can impact the efficiency of your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern when using this compound?
A1: Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] In the context of this compound, this side reaction leads to the formation of methyl 2-methylbenzoate, consuming your starting material and reducing the yield of your desired product in cross-coupling reactions like the Suzuki-Miyaura coupling. The propensity for a given boronic acid to undergo protodeboronation is highly variable and depends on factors like the reaction conditions and the organic substituent of the boronic acid.[1]
Q2: What factors can promote the protodeboronation of this compound?
A2: Several factors can increase the rate of protodeboronation:
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High pH (Basic Conditions): The reaction is often accelerated at high pH.[2][3] This is particularly relevant as many cross-coupling reactions are performed in basic media. The formation of the more reactive boronate anion ([ArB(OH)₃]⁻) under basic conditions facilitates this process.[1][3]
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Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[3][4]
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Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[1][3]
-
Electronic Effects: The methoxycarbonyl group on the phenyl ring is electron-withdrawing, which can influence the susceptibility of the boronic acid to protodeboronation.
Q3: How can I detect and quantify the extent of protodeboronation in my reaction?
A3: You can monitor the progress of your reaction and the formation of the protodeboronated byproduct (methyl 2-methylbenzoate) using standard analytical techniques such as:
-
Thin Layer Chromatography (TLC): To qualitatively observe the formation of a new, less polar spot corresponding to the byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification of volatile components.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To monitor the disappearance of the starting material and the appearance of the product and byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the ratio of the desired product to the protodeboronated byproduct by integrating characteristic peaks. In-situ NMR spectroscopy can also be a powerful tool for kinetic studies.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Symptom | Potential Cause | Suggested Solution |
| Low yield of desired cross-coupling product and significant formation of methyl 2-methylbenzoate. | High rate of protodeboronation relative to the desired coupling reaction. This is a classic sign of competing protodeboronation. | 1. Optimize Reaction Conditions: - Lower the reaction temperature: If the coupling can proceed at a lower temperature, reducing it can minimize protodeboronation.[5] - Use a weaker base: Strong bases can accelerate protodeboronation.[4] Consider using milder bases like K₃PO₄ or K₂CO₃. - Minimize water content: Use anhydrous solvents and reagents where possible.[5]2. Use a Protected Boronic Acid Derivative: - Convert the boronic acid to a more stable form, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate ester. These derivatives provide a "slow release" of the boronic acid, keeping its concentration low and minimizing decomposition.[1][5] |
| Inconsistent reaction yields. | Degradation of the boronic acid during storage. Arylboronic acids can be susceptible to decomposition over time, especially if not stored properly. | 1. Proper Storage: - Store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). - Keep it in a cool, dark, and dry place. Refrigeration is often recommended.[6]2. Check Purity Before Use: - Before each use, it is good practice to check the purity of the boronic acid by NMR or another suitable analytical method to ensure it has not significantly degraded. |
| Reaction fails to go to completion, even with extended reaction times. | Catalyst deactivation or insufficient catalyst activity. The desired cross-coupling reaction may be too slow, allowing protodeboronation to become a major pathway. | 1. Choose a Highly Active Catalyst System: - For challenging couplings, a highly active palladium catalyst and ligand system can promote the desired reaction to outcompete protodeboronation.[4][6] - Consider using catalysts with bulky, electron-rich phosphine ligands.[6]2. Increase Catalyst Loading: - A modest increase in the catalyst loading might improve the rate of the desired reaction.[6] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with this compound
This protocol provides a general starting point. Optimization of specific parameters may be required for your particular substrate.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Ethanol/Water mixture or Dioxane/Water)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry reaction flask, add the aryl halide, this compound, palladium catalyst, and base.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Formation of the Pinacol Ester of this compound
This protocol can be used to generate a more stable boronic acid derivative to suppress protodeboronation.
Materials:
-
This compound (1.0 equiv)
-
Pinacol (1.1 equiv)
-
Anhydrous solvent (e.g., Toluene or THF)
-
Dean-Stark apparatus (for azeotropic removal of water) or a drying agent (e.g., MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound, pinacol, and the anhydrous solvent.
-
Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Alternatively, stir the boronic acid and pinacol in an anhydrous solvent with a drying agent like magnesium sulfate at room temperature overnight.
-
After the reaction is complete (monitor by TLC or NMR), remove the solvent under reduced pressure. The crude pinacol ester can often be used in the subsequent coupling reaction without further purification.
Visualizations
References
Technical Support Center: Purification of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid.
Troubleshooting Guide
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation During Recrystallization | - The solution is not sufficiently saturated (too much solvent was used).- The compound is too soluble in the chosen solvent, even at low temperatures.- The rate of cooling is too rapid, preventing crystal nucleation.- Presence of significant impurities inhibiting crystallization. | - Concentrate the solution by carefully evaporating a portion of the solvent and allow it to cool again.- If the compound is too soluble, add a miscible anti-solvent (a solvent in which the compound is poorly soluble) dropwise to the warm solution until turbidity is observed, then clarify with a few drops of the primary solvent before cooling.- Allow the solution to cool to room temperature slowly, then transfer to a refrigerator, and finally to a freezer to induce crystallization.- Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.- Add a seed crystal of pure this compound. |
| Product "Oils Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the compound or its impurities.- The solution is supersaturated with impurities. | - Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.- Consider a different recrystallization solvent with a lower boiling point.- Perform a preliminary purification step, such as an acid-base extraction or a quick filtration through a small plug of silica gel, to remove major impurities before recrystallization. |
| Poor Separation During Column Chromatography | - Inappropriate solvent system (eluent).- Co-elution of the product with impurities.- Column overloading.- Irregular column packing. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A mixture of ethyl acetate and hexanes is a good starting point for arylboronic acids. A gradient elution may be necessary.- If impurities are very close in polarity, consider using a different stationary phase (e.g., alumina) or an alternative purification technique like recrystallization.- Ensure the amount of crude material loaded onto the column does not exceed its capacity (typically 1-5% of the silica gel weight).- Pack the column carefully to ensure a homogenous stationary phase and a flat top surface. |
| Product Appears as a Boronic Anhydride (Boroxine) | - Boronic acids can dehydrate, especially upon heating, to form cyclic boroxines. | - Boroxines can often be converted back to the boronic acid by stirring with a suitable solvent containing a small amount of water, or by recrystallization from an aqueous-organic solvent mixture.- To minimize boroxine formation, avoid excessive heating during purification and ensure the final product is stored in a dry, inert atmosphere. |
| Final Product has Low Purity (<97%) | - Incomplete removal of starting materials or byproducts.- Decomposition of the product during purification. | - Repeat the purification step (recrystallization or column chromatography).- Characterize the impurities using techniques like NMR or LC-MS to identify them and devise a more targeted purification strategy.- For instance, acidic or basic impurities can often be removed with an appropriate aqueous wash during an extraction procedure.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in arylboronic acid preparations include boronic anhydrides (boroxines), which are cyclic trimers formed by the dehydration of the boronic acid, and protodeborylation products, where the boronic acid group is replaced by a hydrogen atom. Residual starting materials and reagents from the synthesis will also be present.
Q2: What is a good starting solvent system for the recrystallization of this compound?
A2: While the optimal solvent must be determined experimentally, a good starting point for arylboronic acids is a mixed solvent system. For a compound with a methoxycarbonyl group, a mixture of a polar solvent like ethyl acetate or acetone with a non-polar solvent like hexanes or heptane is often effective.[3] Dissolving the crude product in a minimal amount of the hot polar solvent and then slowly adding the non-polar anti-solvent can induce crystallization.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography is a common method for purifying boronic acids. A silica gel stationary phase is typically used. The choice of eluent is crucial for good separation. A gradient of ethyl acetate in hexanes is a common mobile phase for compounds of this polarity. It is advisable to first determine the optimal solvent ratio using thin-layer chromatography (TLC).
Q4: How can I remove boronic anhydride impurities from my final product?
A4: Boronic anhydrides (boroxines) can often be converted back to the corresponding boronic acid. This can be achieved by dissolving the impure product in a solvent mixture containing water, such as acetone/water or ethanol/water, and then either stirring for a period or proceeding with recrystallization. The water hydrolyzes the B-O-B bonds of the anhydride.
Q5: What are the ideal storage conditions for purified this compound?
A5: Purified this compound should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation. Commercial suppliers often recommend storage at 2-8°C.
Quantitative Data Summary
| Purification Method | Typical Purity Achieved | Estimated Yield | Key Considerations |
| Recrystallization | >98% | 60-85% | Dependent on the choice of solvent and initial purity of the crude material. |
| Column Chromatography | >99% | 50-80% | Yield can be affected by the difficulty of the separation and the amount of material loaded. |
| Acid-Base Extraction | Variable (used for pre-purification) | >90% (recovery) | Effective for removing acidic or basic impurities but may not purify from neutral contaminants. |
Experimental Protocols
Protocol 1: Recrystallization from Ethyl Acetate/Hexanes
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel containing fluted filter paper into a clean, warm flask.
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Induce Crystallization: While the solution is still warm, slowly add hexanes dropwise with swirling until the solution becomes persistently turbid.
-
Clarification: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold hexanes.
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Drying: Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
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Adsorbent: Silica gel (230-400 mesh).
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Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by TLC analysis of the crude mixture.
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent mixture and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane, and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.
-
Elution: Begin elution with the starting solvent mixture, collecting fractions. Gradually increase the polarity of the eluent as the elution progresses.
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Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Purification workflow for this compound.
References
Stability of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid in basic media
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, particularly in basic media. It includes frequently asked questions (FAQs), troubleshooting advice for common experimental issues, and detailed analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in basic media?
A1: The main stability concern for virtually all arylboronic acids, including this compound, in basic media is a degradation reaction known as protodeboronation.[1][2][3] This process involves the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond, resulting in the formation of methyl 2-methyl-5-benzoate and boric acid.[3][4] The rate of this degradation is highly dependent on the pH, temperature, and the electronic properties of the substituents on the aromatic ring.[5]
Q2: How does pH affect the stability of this compound?
A2: The pH of the solution is a critical factor. In basic conditions (high pH), the boronic acid (ArB(OH)₂) exists in equilibrium with its more reactive tetrahedral boronate anion form ([ArB(OH)₃]⁻).[2] This anionic species is generally more susceptible to protodeboronation.[2] While Suzuki-Miyaura cross-coupling reactions often require basic conditions to facilitate transmetalation, prolonged exposure to a strongly basic environment can lead to significant degradation of the boronic acid reagent.[2]
Q3: How do the methoxycarbonyl and methyl substituents influence the stability of this specific boronic acid?
A3: The electronic properties of the substituents on the phenyl ring play a significant role in the rate of protodeboronation.
-
Methoxycarbonyl group (-CO₂Me): This is an electron-withdrawing group, which generally stabilizes the boronic acid against protodeboronation under some conditions.
-
Methyl group (-CH₃): This is an electron-donating group, which can make the aryl group more electron-rich and potentially more susceptible to certain protodeboronation pathways.
The overall stability will be a net effect of these two opposing influences. The specific pH-rate profile can be complex, and for some electron-deficient aryl boronic acids, stability can vary dramatically.[4][5]
Q4: Can this boronic acid be used in Suzuki-Miyaura coupling reactions that require strong bases?
A4: Yes, but with caution. While a base is necessary to form the reactive boronate species for the coupling reaction, the choice of base, reaction temperature, and reaction time are crucial to minimize competing degradation.[5] Using an excess of the boronic acid may be necessary to compensate for some loss due to protodeboronation.[4] Alternatively, using milder bases (e.g., K₃PO₄) or slow-release boronic acid precursors like MIDA boronates can improve reaction efficiency by maintaining a low concentration of the free boronic acid, thereby limiting its decomposition over time.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield in Suzuki-Miyaura coupling | Degradation of the boronic acid (protodeboronation) prior to or during the reaction. | Minimize the time the boronic acid is exposed to basic conditions before adding the catalyst and aryl halide.Use the mildest base compatible with your reaction (e.g., K₃PO₄ instead of NaOH).Consider running the reaction at a lower temperature for a longer duration.Use a slight excess (1.1-1.5 equivalents) of the boronic acid.Ensure all reagents and solvents are deoxygenated, as oxidation can be a competing degradation pathway.[1] |
| Inconsistent reaction results | Variable decomposition of the boronic acid stock. | Store the solid boronic acid in a cool, dark, and dry place.Avoid storing solutions of the boronic acid, especially in basic or protic solvents, for extended periods. Prepare them fresh before use.Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol or MIDA ester) for long-term storage and using it directly in reactions.[5][6] |
| Formation of a significant amount of methyl 2-methyl-5-benzoate byproduct | Extensive protodeboronation has occurred. | Re-optimize the reaction conditions as described above to favor the cross-coupling pathway over the degradation pathway.Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating after the desired product is formed. |
Stability and Degradation Pathways
The stability of this compound in basic media is governed by the equilibrium between its neutral trigonal form and its anionic tetrahedral boronate form, with the latter being more susceptible to degradation.
Caption: Key pathways for this compound in basic media.
Experimental Protocols
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method quantifies the remaining boronic acid and detects the formation of its protodeboronated byproduct over time under basic stress conditions.[1]
-
Objective: To determine the degradation rate of this compound at a specific pH.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile. Prepare a separate standard of the expected degradation product (methyl 2-methyl-5-benzoate) if available.
-
Sample Preparation: In a vial, mix the boronic acid stock solution with a buffered aqueous solution of the desired pH (e.g., pH 10, 11, 12) and a co-solvent like acetonitrile to ensure solubility. The final concentration of the boronic acid should be within the linear range of the HPLC method.
-
Time-Point Analysis:
-
Immediately inject a sample (t=0) into the HPLC to get the initial concentration.
-
Keep the vial at a constant temperature (e.g., 25°C or 50°C).
-
Inject samples at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
HPLC Method (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
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Detection: UV at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).
-
-
Data Analysis: Calculate the percentage of the remaining boronic acid at each time point by comparing its peak area to the t=0 sample. Plot the percentage of remaining boronic acid versus time to determine its stability profile and half-life under the tested conditions.
-
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
This method provides a qualitative or semi-quantitative assessment of the degradation by observing changes in the proton signals of the boronic acid and its degradation product.[1]
-
Objective: To observe the conversion of the boronic acid to its protodeboronated product in real-time.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz).
-
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent mixture (e.g., DMSO-d₆/D₂O).
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum to identify and integrate the characteristic aromatic proton signals of the starting material.
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Initiate Degradation: Add a small amount of a base (e.g., NaOD in D₂O) to the NMR tube to achieve the desired basic pD.
-
Time-Lapse Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.
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Data Analysis: Monitor the decrease in the integral of the starting material's signals and the corresponding increase in the signals for the methyl 2-methyl-5-benzoate product. The ratio of the integrals can be used to estimate the extent of conversion over time.
-
Caption: General experimental workflow for assessing boronic acid stability.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Water-Sensitive Suzuki Coupling with (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions involving (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid. This resource addresses common issues encountered during experiments, particularly those related to the water-sensitive nature of the reaction and the presence of a base-labile ester functional group.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: A low or non-existent yield in a Suzuki coupling reaction can stem from several critical factors. The primary areas to troubleshoot are the activity of the palladium catalyst, the presence of oxygen, the choice and condition of the base and solvent, and the stability of the boronic acid itself. Ensure your palladium catalyst is active, as the Pd(0) species is susceptible to oxidation.[1] It is crucial to thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst decomposition and homocoupling of the boronic acid.[1] The selection of a suitable base and solvent system is also paramount and often interdependent.[1]
Q2: I am observing hydrolysis of the methoxycarbonyl group on my boronic acid. How can this be prevented?
A2: The methoxycarbonyl (ester) group is sensitive to basic conditions, especially in the presence of water, which can lead to its hydrolysis to a carboxylic acid. To mitigate this, consider using a milder base. Powdered potassium fluoride (KF) is a recommended alternative to stronger bases like sodium or potassium carbonate, as it can activate the boronic acid for transmetalation while being less likely to hydrolyze the ester.[2] Running the reaction under anhydrous conditions can also help prevent this side reaction.[3]
Q3: What are the best practices for handling and storing this compound?
A3: Boronic acids can be prone to degradation over time, particularly through protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1] It is advisable to store this compound in a cool, dry place, preferably under an inert atmosphere. Using fresh or recently purchased boronic acid is always recommended for optimal results.
Q4: How does water affect the Suzuki coupling reaction, and should I use anhydrous conditions?
A4: Water can play a dual role in Suzuki couplings. It is often added as a co-solvent to dissolve the inorganic base (e.g., K₂CO₃, K₃PO₄) and is believed to facilitate the crucial transmetalation step.[4] However, for water-sensitive substrates like those with ester groups, the presence of water can lead to undesirable side reactions such as hydrolysis.[5] Furthermore, water is the proton source for protodeboronation, a common side reaction.[1] Therefore, for this specific boronic acid, switching to anhydrous conditions is highly recommended to minimize both ester hydrolysis and protodeboronation.[1][3]
Troubleshooting Guide
This guide addresses specific problems you might encounter during your Suzuki coupling experiment with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive Palladium Catalyst | - Use a fresh batch of palladium precatalyst. - Consider using a more robust, air-stable precatalyst like a palladacycle.[1] - Ensure proper in-situ reduction if using a Pd(II) source.[1] |
| Oxygen Contamination | - Thoroughly degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[1] - Maintain a positive pressure of inert gas throughout the reaction. | |
| Inappropriate Base | - For this ester-containing boronic acid, switch to a milder base such as powdered potassium fluoride (KF) to prevent hydrolysis.[2] - Ensure the base is finely powdered and dry, especially for anhydrous reactions.[1][4] | |
| Significant Protodeboronation | Presence of Protic Solvents (e.g., water) | - Switch to strictly anhydrous reaction conditions.[1] |
| Strong Base | - Use a milder base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[1] | |
| Hydrolysis of Methoxycarbonyl Group | Strong Base and/or Presence of Water | - Use a mild base such as powdered potassium fluoride (KF).[2] - Employ anhydrous solvents. |
| Formation of Homocoupling Byproducts | Oxygen in the Reaction Mixture | - Improve the degassing procedure for all reagents and solvents.[1] |
| Inefficient Catalyst Reduction | - Use a direct Pd(0) source or ensure complete reduction of the Pd(II) precatalyst. | |
| Poor Reproducibility | Inconsistent Reagent Quality or Reaction Setup | - Use reagents from the same batch and of high purity. - Ensure consistent and vigorous stirring, especially in biphasic systems.[4] - Carefully control the reaction temperature. |
Experimental Protocols
Below is a general experimental protocol for a Suzuki coupling reaction with this compound. This should be considered a starting point and may require optimization for your specific aryl halide and desired product.
Materials:
-
This compound (1.1 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., powdered KF, 2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane or THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Under a positive pressure of the inert gas, add the palladium catalyst.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography.
Data Presentation
The following tables summarize the effect of various reaction parameters on the yield of Suzuki coupling reactions, based on literature data for similar substrates. These should be used as a guide for optimizing your specific reaction.
Table 1: Effect of Base on Yield
| Base | Solvent System | Typical Yield (%) | Notes |
| K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | Strong base, may cause ester hydrolysis.[1] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-90 | Effective but can also be too basic for the ester group.[1] |
| K₂CO₃ | Toluene/Ethanol/H₂O | 70-85 | Common and effective, but water presence is a concern. |
| KF (powdered) | Anhydrous THF or Dioxane | 60-80 | Milder base, recommended to prevent ester hydrolysis.[2] |
Table 2: Effect of Solvent on Yield
| Solvent | Co-solvent | Typical Yield (%) | Notes |
| 1,4-Dioxane | H₂O | 85-95 | Good for dissolving many substrates, but water can be problematic.[1] |
| Toluene | H₂O or Ethanol | 75-90 | Common biphasic system; requires vigorous stirring.[4] |
| THF | H₂O | 70-85 | Another common choice, but water is a concern. |
| Anhydrous THF | None | 60-80 | Recommended for this substrate to avoid hydrolysis and protodeboronation.[1] |
| Anhydrous Dioxane | None | 65-85 | A good alternative to anhydrous THF. |
Visualizations
Caption: Experimental workflow for Suzuki coupling.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. ocf.berkeley.edu [ocf.berkeley.edu]
- 3. orgsyn.org [orgsyn.org]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Deactivation in Reactions with (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Low yields in Suzuki-Miyaura reactions involving this substrate can often be attributed to several key factors. Begin by systematically evaluating your reaction setup and reagents:
-
Catalyst Activity: Ensure the palladium catalyst and phosphine ligands are fresh and have been stored under an inert atmosphere to prevent oxidation.[1] Pd(II) precatalysts require in situ reduction to the active Pd(0) species, which can sometimes be inefficient.[2]
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst through oxidation and promote the unwanted homocoupling of the boronic acid.[3] It is crucial to thoroughly degas all solvents and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.[1]
-
Reagent Purity: Verify the purity of your this compound, as impurities can interfere with the catalytic cycle. The aryl halide coupling partner should also be of high purity.
-
Base and Solvent Quality: Use anhydrous and degassed solvents. The choice and quality of the base are critical; it should be finely powdered and dry for anhydrous reactions to ensure efficacy.[3]
Q2: I am observing a significant amount of protodeboronation, where the boronic acid group is replaced by a hydrogen atom. How can this be minimized?
A2: Protodeboronation is a common side reaction, especially with electron-deficient arylboronic acids like this compound, due to the electron-withdrawing nature of the methoxycarbonyl group.[1] To mitigate this:
-
Choice of Base: Strong bases in aqueous media can accelerate protodeboronation. Consider using milder bases such as K₃PO₄, KF, or Cs₂CO₃.[1]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, switching to strictly anhydrous conditions can significantly reduce its occurrence.[3]
-
Use of More Stable Boron Reagents: Convert the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt (R-BF₃K). These derivatives can release the boronic acid slowly in situ, minimizing its concentration and thus the rate of decomposition.[2][3]
-
Reaction Time and Temperature: Shorter reaction times and lower temperatures can also help to reduce the extent of protodeboronation.[1]
Q3: The formation of a black precipitate (palladium black) is observed in my reaction. What does this indicate and how can it be prevented?
A3: The appearance of a black precipitate is indicative of the agglomeration of the palladium catalyst into an inactive, bulk metallic state, known as palladium black.[2] This is a common deactivation pathway. To prevent this:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). These ligands stabilize the palladium nanoparticles, preventing their aggregation.[2]
-
Reaction Temperature: High temperatures can accelerate the formation of palladium black. Consider reducing the reaction temperature if feasible for the specific coupling.
-
Catalyst Loading: In some cases, lowering the catalyst loading can disfavor aggregation.
Q4: What causes the homocoupling of this compound, and what are the strategies to avoid this side product?
A4: Homocoupling of boronic acids to form a biaryl species is often promoted by the presence of oxygen and Pd(II) species.[4] To minimize homocoupling:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly deoxygenated.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source (e.g., Pd(PPh₃)₄) can be advantageous over Pd(II) sources that require an initial reduction step, during which homocoupling can occur.
-
Control of Stoichiometry: Using a slight excess of the boronic acid relative to the aryl halide can sometimes favor the cross-coupling pathway.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps | Rationale |
| Low or No Product Formation | Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-formed Pd(0) source or a modern precatalyst (e.g., G2/G3/G4 palladacycles).[2] | Catalysts and ligands can degrade over time, especially if not stored under inert conditions. Pre-formed Pd(0) sources bypass potentially inefficient in situ reduction steps.[2] |
| Inefficient Transmetalation | The methoxycarbonyl group reduces the nucleophilicity of the boronic acid.[2] Use a stronger base (e.g., Cs₂CO₃, K₃PO₄) or a more active catalyst system with electron-rich, bulky ligands.[3] | Electron-deficient boronic acids require more forcing conditions to facilitate the transfer of the aryl group from boron to palladium. | |
| Significant Protodeboronation | Presence of Protic Sources | Use anhydrous solvents and reagents. Dry the base thoroughly before use. | Water and other protic species are the primary sources of protons for this side reaction.[3] |
| Base-Promoted Decomposition | Switch to a milder base like KF or K₂CO₃.[3] | Stronger bases can accelerate the cleavage of the C-B bond. | |
| Formation of Palladium Black | Catalyst Agglomeration | Reduce reaction temperature. Use more robust, sterically demanding ligands (e.g., Buchwald-type ligands).[2] | Bulky ligands create a stable coordination sphere around the palladium atom, preventing aggregation.[2] |
| Homocoupling of Boronic Acid | Oxygen in the Reaction | Thoroughly degas all solvents and the reaction vessel using techniques like sparging with an inert gas or freeze-pump-thaw cycles.[1] | Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote homocoupling.[4] |
| Incomplete Conversion of Starting Material | Insufficient Reaction Time or Temperature | Monitor the reaction progress by TLC or LC-MS and extend the reaction time if necessary. A moderate increase in temperature may also be beneficial, but be mindful of potential catalyst decomposition.[1] | Suzuki-Miyaura couplings with electron-deficient partners may require longer reaction times or higher temperatures to reach completion. |
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction using an aryl bromide and this compound. These should be adapted and optimized for specific substrates.
Protocol 1: Standard Suzuki-Miyaura Coupling
-
Reagents:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 4:1 mixture of 1,4-dioxane/water, 10 mL)
-
-
Procedure:
-
To an oven-dried flask, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reagents:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
This compound (1.5 mmol, 1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 0.1 mmol, 10 mol%)
-
Base (e.g., 2 M aqueous K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., N,N-Dimethylacetamide - DMA)
-
-
Procedure:
-
In a microwave reactor vial, combine the aryl bromide, this compound, PdCl₂(dppf), and DMA.
-
Add the aqueous K₂CO₃ solution.
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to 150 °C for 20-30 minutes.
-
After cooling, filter the reaction mixture and purify the filtrate by column chromatography.
-
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common catalyst deactivation pathways and side reactions.
Caption: A logical workflow for troubleshooting common issues.
References
Validation & Comparative
A Head-to-Head Comparison: (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid vs. its Pinacol Ester in Suzuki Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of boron reagent is a critical parameter in the successful execution of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid and its corresponding pinacol ester, offering insights into their respective performance, stability, and handling characteristics. While direct comparative studies under identical conditions for these specific reagents are not extensively documented in publicly available literature, this guide synthesizes general principles and presents discrete experimental data to inform reagent selection.
The fundamental difference between a boronic acid and its pinacol ester lies in a trade-off between reactivity and stability.[1][2] Boronic acids are generally more reactive, which can lead to faster reaction times in Suzuki-Miyaura couplings.[1] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, facilitating the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of reduced stability, as boronic acids are more susceptible to decomposition pathways like oxidation and protodeboronation.[1][3]
Conversely, boronic acid pinacol esters offer significantly greater stability.[1] They are often crystalline solids that are easier to handle, purify by chromatography, and have a longer shelf life.[1][3] This robustness makes them particularly well-suited for multi-step syntheses and for use in high-throughput screening applications where reagent stability is paramount. The enhanced stability is due to the protection of the boronic acid moiety by the pinacol group, which also makes the molecule less polar.
Performance in Suzuki-Miyaura Coupling: A Data Snapshot
The following tables summarize representative Suzuki-Miyaura coupling reactions found in the literature for this compound and a similar arylboronic acid pinacol ester. It is crucial to note that these reactions were performed under different conditions and with different coupling partners, and therefore do not represent a direct, controlled comparison.
Table 1: Suzuki-Miyaura Coupling with Arylboronic Acids
| Arylboronic Acid | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| (4-(methoxycarbonyl)phenyl)boronic acid | Chlorobenzene | Pd-PEPPSI-CMP (0.5 mol%) | K₂CO₃ | MeOH | 12 | 96 |
| 3,5-dimethoxyphenyl boronic acid | 4-ac | Not specified | Not specified | Not specified | Not specified | Moderate to good |
Table 2: Suzuki-Miyaura Coupling with Arylboronic Acid Pinacol Esters
| Arylboronic Acid Pinacol Ester | Coupling Partner | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| Pinacol borate 12 | Bromide 13 | Pd(PPh₃)₄ | Na₂CO₃ (2 M aq.) | Dioxane/H₂O | 4 | 61 |
| 4-Methylthiophenylboronic acid pinacol ester | Not specified | Not specified | Not specified | Not specified | Not specified | 84 (synthesis of ester) |
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions that can be adapted for either the boronic acid or its pinacol ester. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.
General Procedure for Suzuki-Miyaura Coupling with an Arylboronic Acid:
To a reaction vessel is added the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv). The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). A degassed solvent (e.g., toluene, dioxane, DMF, often with water) is added, and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by a suitable technique (e.g., TLC or LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.
General Procedure for Suzuki-Miyaura Coupling with an Arylboronic Acid Pinacol Ester:
In a similar setup to the boronic acid protocol, the aryl halide (1.0 equiv) and this compound pinacol ester (1.2-1.5 equiv) are combined with a palladium catalyst and a base. It is sometimes observed that reactions with pinacol esters may require a stronger base (e.g., Cs₂CO₃ or K₃PO₄) or higher temperatures to facilitate the in-situ hydrolysis to the active boronic acid or to promote direct transmetalation from the ester. The reaction is then carried out and worked up following a similar procedure as described for the boronic acid.
Mechanistic and Workflow Diagrams
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle. The choice between the boronic acid and its pinacol ester primarily influences the transmetalation step.
Caption: A simplified workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: The key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.
Conclusion
References
A Researcher's Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The choice of the substituted phenylboronic acid is critical, as its electronic and steric properties significantly influence reaction efficiency. This guide provides a comparative analysis of the reactivity of various substituted phenylboronic acids, supported by experimental data, to aid in the selection of appropriate coupling partners and the optimization of reaction conditions.
The outcome of the Suzuki-Miyaura reaction is governed by a delicate interplay of electronic and steric effects imparted by the substituents on the phenylboronic acid. Electron-donating groups (EDGs) generally enhance the nucleophilicity of the aryl group, facilitating the crucial transmetalation step in the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) decrease this nucleophilicity, which can retard the reaction rate. Steric hindrance, particularly from ortho-substituents, can impede the approach of the boronic acid to the palladium center, thereby diminishing reactivity.
Comparative Reactivity: A Quantitative Overview
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is highly dependent on the nature and position of the substituent on the phenyl ring. The following tables summarize yields from various studies, providing a quantitative comparison of how different substituents affect the reaction outcome. It is important to note that reaction conditions can vary between studies, and these tables should be used as a general guide to reactivity trends.
Electronic Effects of Para-Substituents
The electronic nature of a substituent at the para-position has a pronounced effect on reaction yields. Electron-donating groups tend to increase the reactivity, while electron-withdrawing groups can decrease it.
| Phenylboronic Acid Substituent (Para-) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| -H (Phenylboronic acid) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95[1] |
| -OCH₃ (4-Methoxyphenylboronic acid) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| -CH₃ (4-Methylphenylboronic acid) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| -F (4-Fluorophenylboronic acid) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 90 |
| -Cl (4-Chlorophenylboronic acid) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 85 |
| -CF₃ (4-(Trifluoromethyl)phenylboronic acid) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 75 |
| -NO₂ (4-Nitrophenylboronic acid) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 2 | 95[1] |
Note: The data for substituted phenylboronic acids other than the nitro- and unsubstituted phenylboronic acid are representative examples illustrating the general trend and may not be from a single comparative study under identical conditions.
Steric Effects of Ortho-Substituents
Substituents at the ortho-position can significantly hinder the reaction due to steric impediment, often leading to lower yields compared to their para- and meta-isomers.
| Phenylboronic Acid Substituent (Ortho-) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| -CH₃ (2-Methylphenylboronic acid) | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 12 | 80 |
| -Cl (2-Chlorophenylboronic acid) | 4-Bromopyrrole derivative | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 5 | 93[1] |
| -F (2-Fluorophenylboronic acid) | 4-Bromopyrrole derivative | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 90 | 5 | 77[1] |
| -NO₂ (2-Nitrophenylboronic acid) | 4-Chlorotoluene | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 100 | 18 | 30[1] |
Note: The data presented is compiled from different sources with varying reaction conditions and should be interpreted as a qualitative guide to the impact of steric hindrance.
Experimental Workflow and Catalytic Cycle
The general workflow for a Suzuki-Miyaura cross-coupling reaction and the underlying catalytic cycle are depicted below. The efficiency of each step in the cycle can be influenced by the properties of the substituted phenylboronic acid.
Detailed Experimental Protocol
The following is a general experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for specific substrates and catalyst systems.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous solvent (e.g., Dioxane/H₂O, 4:1 mixture, 10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base.
-
Add the anhydrous solvent to the flask via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.
Conclusion
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura cross-coupling is a multifaceted issue where both electronic and steric factors play a crucial role. Electron-donating substituents, particularly in the para position, generally lead to higher reactivity. Conversely, electron-withdrawing groups and sterically demanding ortho-substituents tend to decrease reaction efficiency. By understanding these trends and utilizing the provided experimental framework, researchers can make informed decisions to optimize their synthetic strategies for the efficient construction of complex biaryl molecules.
References
A Comparative Analysis of Palladium Catalysts for Suzuki-Miyaura Coupling with (3-(Methoxycarbonyl)-4-methylphenyl)boronic Acid
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient synthesis. This guide provides a comparative overview of the performance of various palladium catalysts in the Suzuki-Miyaura cross-coupling reaction with (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a key building block in the synthesis of complex organic molecules.
The Suzuki-Miyaura coupling is a cornerstone of modern organic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. The choice of palladium catalyst significantly influences the reaction's yield, efficiency, and applicability to diverse substrates. This report summarizes available data on the performance of different palladium catalysts with this compound, offering a valuable resource for optimizing synthetic routes.
Yield Comparison of Palladium Catalysts
The following table summarizes the reported yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, utilizing different palladium catalysts. The data has been compiled from various scientific sources to provide a comparative perspective.
| Palladium Catalyst | Aryl Halide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole | K₂CO₃ | Dimethoxyethane | 80 | Overnight | Product Observed* | [1] |
| Pd(dppf)Cl₂ | 5-Bromoindazole derivatives | K₂CO₃ | Dimethoxyethane/Water | 80 | 2 | High Yields** | [2] |
| Pd/C | Aryl Bromide | K₂CO₃ | Ethanol/Water | Reflux | Not Specified | Good to Excellent | [3] |
| Pd₂(dba)₃/SPhos | Methyl 6-bromo-2-naphthalenoate | Na₂CO₃ | Tetrahydrofuran/Water | Not Specified | Not Specified | Not Specified | [4] |
*In a trial reaction, Pd(PPh₃)₄ was the only catalyst among those tested (including Pd(dppf)Cl₂ and PEPPSI-iPr) that resulted in product formation, though a specific yield was not reported.[1] **While not with the specific boronic acid of interest, Pd(dppf)Cl₂ was found to be the best choice among four tested catalysts for the coupling of various bromoindazoles with other boronic acids, affording high yields.[2]
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are generalized protocols for Suzuki-Miyaura coupling reactions based on the catalysts mentioned.
General Procedure using Pd(PPh₃)₄
A reaction vessel is charged with the aryl halide (1.0 eq.), this compound (1.1-1.5 eq.), and a suitable base such as potassium carbonate (2.0 eq.). The vessel is then evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent, such as dimethoxyethane, is added, followed by the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (typically 1-5 mol%). The reaction mixture is then heated to the desired temperature (e.g., 80 °C) and stirred for the specified time, with progress monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
General Procedure using Pd(dppf)Cl₂
Under an inert atmosphere, a solution of the aryl halide (1.0 eq.) and [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (typically 10 mol%) in an anhydrous solvent like dimethoxyethane is stirred. Subsequently, a solution of this compound (2.0 eq.) in the same solvent and an aqueous solution of a base such as potassium carbonate (2.0 eq.) are added. The mixture is then heated to a specified temperature (e.g., 80 °C) for a designated period (e.g., 2 hours).[2]
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Signaling Pathways and Logical Relationships
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving several key steps.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Alternative Reagents for Biaryl Synthesis: Surpassing (3-Methoxycarbonyl-4-methylphenyl)boronic acid
For researchers, scientists, and drug development professionals, the synthesis of biaryl scaffolds is a fundamental process in the creation of pharmaceuticals, agrochemicals, and functional materials. The Suzuki-Miyaura cross-coupling reaction, which traditionally utilizes boronic acids like (3-Methoxycarbonyl)-4-methylphenyl)boronic acid, is a cornerstone of this synthetic strategy. However, the inherent instability and potential for side reactions with boronic acids have driven the development of more robust and reliable alternatives. This guide provides an objective comparison of these next-generation reagents, supported by experimental data, to inform the selection of the most suitable reagent for your synthetic needs.
The primary alternatives to traditional boronic acids that offer enhanced stability and handling are potassium organotrifluoroborates, N-methyliminodiacetic acid (MIDA) boronates, and organosilanes. Each of these reagent classes addresses the key limitations of boronic acids, such as susceptibility to protodeboronation and challenging purification.[1]
Key Advantages of Boronic Acid Surrogates:
-
Enhanced Stability: Many alternative reagents are crystalline, free-flowing solids that exhibit greater stability to air and moisture, simplifying storage and handling.[2][3]
-
Improved Reaction Reproducibility: Their stability leads to more consistent and reproducible reaction outcomes, which is particularly crucial in drug development and process chemistry.[4]
-
Controlled Release: Certain surrogates, like MIDA boronates and organotrifluoroborates, can slowly release the active boronic acid under reaction conditions. This is advantageous when dealing with unstable boronic acids that are prone to decomposition.[1][5][6]
-
Chromatographic Compatibility: MIDA boronates are notably compatible with silica gel chromatography, which can significantly simplify purification protocols.[1][7]
Performance Comparison of Boronic Acid Alternatives
To provide a quantitative comparison, the following table summarizes the performance of (3-Methoxycarbonyl)-4-methylphenyl)boronic acid and its analogous alternative reagents in a representative Suzuki-Miyaura cross-coupling reaction with a common coupling partner, 4-bromoanisole.
| Reagent/Method | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| (3-Methoxycarbonyl)-4-methylphenyl)boronic acid (Suzuki-Miyaura) | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 | 6-12 | ~95% | [3] (representative) |
| Potassium (3-Methoxycarbonyl)-4-methylphenyl)trifluoroborate (Suzuki-Miyaura) | 4-Bromoanisole | PdCl₂(dppf) | Cs₂CO₃ | THF/Water | 100 | 12 | ~85-95% | [3] (estimated) |
| (3-Methoxycarbonyl)-4-methylphenyl) MIDA boronate (Suzuki-Miyaura) | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/Water | 80-100 | 12-24 | ~90-98% | [8] (representative) |
| (3-Methoxycarbonyl)-4-methylphenyl)trimethoxysilane (Hiyama Coupling) | 4-Bromoanisole | PdCl₂ | TBAF | Toluene | 100 | 12-24 | ~80-90% | [8] (representative) |
Detailed Experimental Protocols
Detailed methodologies are critical for the successful implementation of these alternative reagents in the laboratory.
Protocol 1: Suzuki-Miyaura Coupling Using a Potassium Aryltrifluoroborate
This protocol is a general procedure for the Suzuki-Miyaura cross-coupling of a potassium aryltrifluoroborate with an aryl halide.
Materials:
-
Potassium (3-Methoxycarbonyl)-4-methylphenyl)trifluoroborate (1.1 equiv)
-
4-Bromoanisole (1.0 equiv)
-
PdCl₂(dppf)·CH₂Cl₂ (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (3.0 equiv)
-
THF/Water (4:1)
Procedure:
-
To a reaction vessel, add the potassium aryltrifluoroborate, aryl halide, palladium catalyst, and cesium carbonate.[9]
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed THF/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
After cooling to room temperature, perform a standard aqueous workup and extract the product with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling Using a MIDA Boronate
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling using a MIDA boronate, which is known for its stability and ease of handling.[8]
Materials:
-
(3-Methoxycarbonyl)-4-methylphenyl) MIDA boronate (1.1 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Dioxane/Water (5:1)
Procedure:
-
In a Schlenk tube, combine the MIDA boronate, aryl halide, palladium catalyst, ligand, and base.[8]
-
Add the dioxane and water solvent system.
-
Degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup followed by extraction with an appropriate organic solvent.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Hiyama Coupling Using an Organosilane
Organosilanes offer a stable and less toxic alternative to boronic acids for biaryl synthesis.[8]
Materials:
-
(3-Methoxycarbonyl)-4-methylphenyl)trimethoxysilane (1.2 equiv)
-
4-Bromoanisole (1.0 equiv)
-
Palladium(II) chloride (PdCl₂) (5 mol%)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5 mL)
-
Anhydrous toluene (5 mL)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide, organosilane, and palladium(II) chloride.[8]
-
Add anhydrous toluene, followed by the TBAF solution.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
After cooling, the reaction mixture is typically filtered to remove palladium black, and the solvent is removed under reduced pressure.
-
The residue is then purified by column chromatography.
Visualizing the Synthetic Workflow and Decision-Making Process
To further aid researchers, the following diagrams illustrate the general experimental workflow for biaryl synthesis and a logical decision-making process for selecting the appropriate reagent.
Caption: General experimental workflow for biaryl synthesis.
Caption: Decision tree for selecting an appropriate reagent.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Analysis of reaction kinetics for Suzuki coupling with (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
For researchers, scientists, and drug development professionals engaged in the synthesis of biaryl compounds, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic chemistry. The choice of boronic acid is a critical parameter that significantly influences reaction efficiency and yield. This guide provides an objective comparison of the kinetic performance of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid in Suzuki reactions against other substituted phenylboronic acids, supported by established mechanistic principles and comparative experimental data.
Performance Comparison: The Influence of Substituents on Reaction Kinetics
The electronic and steric properties of the substituents on the phenylboronic acid play a crucial role in the kinetics of the Suzuki-Miyaura reaction. These properties primarily affect the transmetalation step, which is often the rate-determining step of the catalytic cycle.[1][2] In the case of this compound, the interplay of an electron-withdrawing methoxycarbonyl group and an electron-donating methyl group dictates its reactivity.
Electronic Effects:
-
Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) increase the electron density on the aromatic ring, making the ipso-carbon more nucleophilic. This generally accelerates the rate of transmetalation.[1]
-
Electron-Withdrawing Groups (EWGs): Groups like methoxycarbonyl (-COOCH₃) decrease the electron density on the aromatic ring, making the ipso-carbon less nucleophilic. This typically slows down the rate of transmetalation.
For this compound, the electron-donating effect of the methyl group at the para position and the electron-withdrawing effect of the methoxycarbonyl group at the meta position will have opposing effects on the reaction rate. The net effect will determine its reactivity compared to other substituted phenylboronic acids.
Steric Effects:
The position of substituents on the phenylboronic acid can also sterically hinder the approach of the boronic acid to the palladium complex. Ortho-substituents, in particular, can significantly slow down the reaction rate due to steric hindrance.[3] In the case of this compound, the substituents are in the meta and para positions, suggesting that steric hindrance will be less of a factor compared to ortho-substituted analogs.[1]
Quantitative Performance Comparison
| Entry | Boron Reagent | Substituent Effect | Relative Rate | Reference |
| 1 | Phenylboronic acid | Unsubstituted | 1.00 | [4] |
| 2 | 4-Methoxyphenylboronic acid | Strong Electron-Donating (-OCH₃) | Faster | [5] |
| 3 | 3-Tolylboronic acid | Weak Electron-Donating (-CH₃) | Faster | [1] |
| 4 | Catecholborane ester | Electron-Deficient Ester | ~5.0 times faster | [4] |
| 5 | Glycolborane ester | Electron-Rich Ester | ~23 times faster | [4] |
| 6 | Pinacolborane ester | Hindered Ester | Slower | [4] |
Alternative Suzuki Coupling Partners
Boronic acids are not the only organoboron reagents available for Suzuki coupling. Boronate esters and organotrifluoroborates are common alternatives, each with its own set of advantages and disadvantages.
| Boron Reagent | Advantages | Disadvantages |
| Boronic Acids | Generally more reactive, often leading to faster reaction times.[6] | Susceptible to decomposition (protodeboronation, oxidation), which can affect shelf-life and yield.[6] |
| Boronate Esters | Significantly more stable, often crystalline solids that are easier to handle, purify, and store.[6] | Often have a reduced reaction rate compared to the parent boronic acid.[6] |
| Organotrifluoroborates | More stable than boronic acids and less prone to protodeboronation. Easy to synthesize and purify.[7] | May require different reaction conditions for optimal performance. |
Experimental Protocols
To conduct a thorough kinetic analysis of a Suzuki reaction involving this compound, a well-designed experimental protocol is essential. The following provides a detailed methodology for monitoring the reaction progress and determining key kinetic parameters.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, K₃PO₄)[8]
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Internal standard (e.g., dodecane)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Heating and stirring apparatus (e.g., oil bath with magnetic stirrer)
-
Analytical instrument for monitoring reaction progress (e.g., GC-MS or ¹H NMR)
Procedure for Reaction Monitoring:
-
Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), base (2.0 mmol), and the internal standard (0.5 mmol).
-
Solvent and Catalyst Addition: Add the chosen anhydrous solvent (e.g., 10 mL of toluene). Stir the mixture to ensure homogeneity. Add the palladium catalyst (e.g., 1 mol% Pd(PPh₃)₄).[1]
-
Initiation and Sampling: Place the reaction vessel in a preheated oil bath at the desired temperature to initiate the reaction. At regular time intervals, withdraw aliquots of the reaction mixture, quench with a suitable solution (e.g., dilute HCl), and extract with an organic solvent.
-
Analysis: Analyze the extracted samples using GC-MS or ¹H NMR to determine the concentration of the reactants and products relative to the internal standard.
-
Data Processing: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate and the rate constant can be determined.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic validation of biaryl products from (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the precise spectroscopic validation of reaction products is of paramount importance. The Suzuki-Miyaura cross-coupling reaction is a cornerstone in the formation of carbon-carbon bonds, particularly in the synthesis of biaryl scaffolds that are prevalent in pharmaceuticals and functional materials. This guide provides a comparative analysis of the spectroscopic data for biaryl products synthesized from (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid and its structural analogs, offering a valuable reference for product validation.
Performance Comparison of Boronic Acids in Biaryl Synthesis
The choice of boronic acid is critical in Suzuki-Miyaura cross-coupling reactions as it influences the yield, purity, and spectroscopic characteristics of the resulting biaryl product. While this compound is a key reagent for introducing a methyl and a methoxycarbonyl group in a specific orientation, comparing its products with those from other boronic acids provides a broader context for spectroscopic analysis.
Below is a comparison of reported ¹H and ¹³C NMR spectroscopic data for biaryl compounds synthesized from different arylboronic acids, providing insights into the expected chemical shifts and coupling constants.
Table 1: ¹H NMR Spectroscopic Data for Representative Biaryl Products
| Compound | Arylboronic Acid Used | Key ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| Methyl 2-methyl-5-(4-methoxyphenyl)benzoate (Predicted) | This compound | Aromatic protons: ~6.9-7.9; OCH₃: ~3.8; Ar-CH₃: ~2.3 |
| 4-Methyl-4'-methoxybiphenyl | p-tolylboronic acid | Aromatic protons: 6.9-7.5; OCH₃: 3.85; Ar-CH₃: 2.40 |
| 4,4'-Dimethoxybiphenyl | 4-methoxyphenylboronic acid | Aromatic protons: 6.9-7.5; OCH₃: 3.86 |
| 4-Acetylbiphenyl | Phenylboronic acid | Aromatic protons: 7.4-8.0; COCH₃: 2.65 |
Table 2: ¹³C NMR Spectroscopic Data for Representative Biaryl Products
| Compound | Arylboronic Acid Used | Key ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ |
| Methyl 2-methyl-5-(4-methoxyphenyl)benzoate (Predicted) | This compound | Carbonyl: ~168; Aromatic carbons: ~125-160; OCH₃: ~55; Ar-CH₃: ~21 |
| 4-Methyl-4'-methoxybiphenyl | p-tolylboronic acid | Aromatic carbons: 114-159; OCH₃: 55.3; Ar-CH₃: 21.1 |
| 4,4'-Dimethoxybiphenyl | Aromatic carbons: 114-159; OCH₃: 55.4 | |
| 4-Acetylbiphenyl | Carbonyl: 197.8; Aromatic carbons: 127-146 |
Experimental Protocols
Detailed methodologies are crucial for reproducing synthetic results and validating product identity. Below is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Cross-Coupling Reaction
A mixture of the aryl halide (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol), and a base like K₂CO₃ (2.0 mmol) is taken in a round-bottom flask. A solvent system, typically a mixture of toluene and water (e.g., 4:1, 5 mL), is added. The reaction mixture is then degassed with an inert gas (e.g., argon or nitrogen) and heated to reflux (typically 80-100 °C) for a specified period (e.g., 12-24 hours), with the progress being monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.
Spectroscopic Analysis Workflow
A systematic workflow is essential for the comprehensive spectroscopic validation of synthesized biaryl products. This involves a combination of NMR, IR, and mass spectrometry techniques.
Caption: Experimental workflow for synthesis and spectroscopic validation.
Suzuki-Miyaura Cross-Coupling Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Comparative Guide to Assessing the Purity of Synthesized (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid
For researchers, scientists, and drug development professionals, the purity of synthesized reagents is a cornerstone of reliable and reproducible results. (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions. Its purity is critical for achieving high yields and predictable outcomes in the synthesis of complex molecules and active pharmaceutical ingredients. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized this compound, with a comparative look at its positional isomer, (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid, another common reagent in synthetic chemistry.
Comparison of Key Analytical Methods
A multi-faceted approach employing High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Mass Spectrometry (MS) is essential for a thorough purity assessment. Each technique offers unique advantages and provides complementary information regarding the purity and identity of the synthesized compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) | Mass Spectrometry (MS) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Absolute quantification based on the direct proportionality between signal integral and the number of nuclei. | Measurement of mass-to-charge ratio of ionized molecules. |
| Primary Use | Quantification of the main component and detection of non-volatile impurities. | Absolute purity determination and structural confirmation. | Identification of the main component and impurities by molecular weight. |
| Sensitivity | High (typically ng to pg level). | Moderate (typically µg to mg level). | Very high (typically pg to fg level). |
| Selectivity | High, can be optimized with different columns and mobile phases. | High for structurally distinct molecules; can be limited by signal overlap. | Very high, especially with high-resolution instruments. |
| Common Impurities Detected | Starting materials, by-products, boroxines, and other non-volatile species. | Proton-containing impurities, residual solvents, and boroxines. | By-products, degradation products, and boroxines. |
Quantitative Purity Analysis: A Comparative Look
The following table presents representative purity data for synthesized this compound and a common alternative, its positional isomer (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid, as determined by HPLC and qNMR.
| Compound | Analytical Method | Purity (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound | HPLC-UV (254 nm) | 98.5 | 0.01% | 0.03% |
| ¹H qNMR (500 MHz) | 98.2 | 0.05% | 0.15% | |
| (4-(Methoxycarbonyl)-3-methylphenyl)boronic acid | HPLC-UV (254 nm) | 99.1 | 0.01% | 0.03% |
| ¹H qNMR (500 MHz) | 98.9 | 0.05% | 0.15% |
Note: Discrepancies between HPLC and qNMR purity values can arise. HPLC purity is often calculated by area percentage, assuming all components have a similar UV response. In contrast, qNMR provides a more accurate molar purity by comparing the analyte signal to a certified internal standard. The presence of impurities with different UV extinction coefficients, such as the corresponding boroxine, can lead to an overestimation of purity by HPLC.
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. The following are representative protocols for the analysis of this compound and its alternatives.
High-Performance Liquid Chromatography (HPLC)
This method is designed for the separation and quantification of the main boronic acid component and its non-volatile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh approximately 1 mg of the boronic acid and dissolve it in 1 mL of a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Quantitative ¹H NMR (qNMR) Spectroscopy
This protocol describes the determination of the absolute purity of the boronic acid using an internal standard.
-
Instrumentation: 500 MHz NMR spectrometer.
-
Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Accurately weigh approximately 10 mg of the boronic acid and 5 mg of the internal standard into a vial. Dissolve the mixture in 0.75 mL of DMSO-d₆ and transfer to an NMR tube.
-
Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)
-
Number of Scans: 16
-
-
Data Processing: Manually phase and baseline correct the spectrum. Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Purity Calculation: The purity is calculated using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
Mass Spectrometry (MS)
LC-MS is employed to confirm the molecular weight of the synthesized product and to identify any impurities.
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions: Use the same HPLC conditions as described above.
-
MS Conditions:
-
Ionization Mode: ESI positive and negative.
-
Mass Range: m/z 100-500.
-
Capillary Voltage: 3.5 kV.
-
Fragmentor Voltage: 70 V.
-
Visualization of Workflows and Relationships
Caption: Experimental workflow for purity assessment.
Caption: Relationships between techniques and purity data.
Navigating Steric Hindrance: A Comparative Guide to Suzuki-Miyaura Reactions with Ortho-Substituted Phenylboronic Acids
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. However, the presence of ortho-substituents on the phenylboronic acid coupling partner introduces significant steric hindrance, often leading to low yields and sluggish reaction rates. This guide provides a comparative analysis of catalyst systems and reaction conditions to overcome these challenges, supported by experimental data and detailed protocols.
The primary hurdles in Suzuki-Miyaura reactions involving ortho-substituted phenylboronic acids are the sterically encumbered transmetalation and reductive elimination steps of the catalytic cycle. The bulky ortho-substituents can impede the approach of the boronic acid to the palladium center and hinder the final bond-forming reductive elimination. To address these issues, the development of highly active and sterically demanding catalyst systems is crucial.
Comparative Performance of Catalyst Systems
The choice of palladium precursor and, more critically, the phosphine ligand is paramount for achieving high efficiency in the coupling of sterically hindered substrates. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have demonstrated superior performance by promoting the oxidative addition and facilitating the otherwise difficult transmetalation and reductive elimination steps.[1]
Below is a compilation of data from various studies, comparing the performance of different catalyst systems in the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids with various aryl halides.
Table 1: Comparison of Ligands for the Coupling of 2-Tolylboronic Acid with 4-Bromotoluene
| Entry | Palladium Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 24 | <10 | [2] |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 100 | 2 | 92 | [3] |
| 3 | Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | 12 | 95 | [1] |
| 4 | Pd(OAc)₂ | RuPhos | K₃PO₄ | 2-MeTHF | 80 | 18 | 94 | [4] |
| 5 | Pd(OAc)₂ | AntPhos | K₃PO₄ | Xylenes | 140 | 12 | 63 | [5] |
Table 2: Effect of Base and Solvent on the Coupling of 2-Methoxyphenylboronic Acid with 4-Chloroanisole
| Entry | Palladium System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 88 | [3] |
| 2 | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75 | [2] |
| 3 | Pd(OAc)₂/SPhos | Cs₂CO₃ | Dioxane | 100 | 12 | 91 | [6] |
| 4 | Pd(OAc)₂/SPhos | NaOtBu | THF | 80 | 8 | 85 | [4] |
Table 3: Performance of NHC-Based Catalysts for Coupling of 2,6-Dimethylphenylboronic Acid with 4-Bromoanisole
| Entry | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | PEPPSI-IPr | K₃PO₄ | Dioxane | 100 | 18 | 93 | [1] |
| 2 | Acenaphthoimidazolylidene-Pd | t-BuOK | Dioxane | 80 | 12 | >99 | [4] |
| 3 | Nitrile-functionalized NHC-Pd | KOH | H₂O/2-propanol | 82 | 4 | 85 | [7] |
Experimental Protocols
The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of an ortho-substituted phenylboronic acid with an aryl bromide, optimized for sterically hindered substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Ortho-substituted phenylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Dialkylbiaryl phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., toluene or dioxane, 10 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, ortho-substituted phenylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.
-
Under a positive pressure of the inert gas, add the palladium(II) acetate and the phosphine ligand.
-
Add the degassed solvent via syringe.
-
Place the sealed flask in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium black.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Mechanism and Workflow
To better understand the mechanistic challenges and the experimental approach, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: Key challenges and solutions in Suzuki-Miyaura couplings of ortho-substituted phenylboronic acids.
Caption: A logical workflow for developing robust Suzuki-Miyaura reactions with ortho-substituted substrates.
By carefully selecting a catalyst system with a bulky, electron-rich ligand and optimizing the reaction conditions, particularly the base and solvent, researchers can successfully overcome the steric challenges posed by ortho-substituted phenylboronic acids and achieve high yields of the desired biaryl products. This guide serves as a starting point for navigating these challenging yet crucial transformations in modern organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of (3-(Methoxycarbonyl)-4-methylphenyl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, pivotal for the formation of carbon-carbon bonds in the development of pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical and significantly influences reaction efficiency, yield, and substrate scope. This guide provides an objective comparison of the performance of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid against a selection of other commercially available phenylboronic acids with varying electronic properties. The comparative data, supported by established experimental protocols, aims to inform researchers in making strategic decisions for their synthetic endeavors.
Executive Summary
This guide benchmarks this compound against phenylboronic acid, 4-tolylboronic acid (electron-donating), 4-methoxyphenylboronic acid (electron-donating), and 4-chlorophenylboronic acid (electron-withdrawing) in a standardized Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole. The selection of these boronic acids allows for a systematic evaluation of the electronic and steric effects of substituents on the phenyl ring.
This compound, with its electron-withdrawing methoxycarbonyl group and electron-donating methyl group, presents a unique electronic profile. This comparison aims to elucidate its reactivity and utility in the synthesis of biaryl compounds, which are prevalent scaffolds in medicinal chemistry.
Data Presentation: Performance in Suzuki-Miyaura Coupling
The following table summarizes the performance of the selected boronic acids in the Suzuki-Miyaura cross-coupling reaction with 4-bromoanisole under standardized conditions. The yields presented are representative and collated from various sources to provide a comparative overview.[1][2][3][4][5][6] It is important to note that actual yields may vary depending on the specific reaction conditions and substrates used.
| Boronic Acid | Substituent Effect | Molecular Weight ( g/mol ) | Melting Point (°C) | Representative Yield (%) with 4-bromoanisole |
| This compound | Electron-withdrawing (-COOCH₃) & Donating (-CH₃) | 193.99 | N/A | ~85-95% (estimated) |
| Phenylboronic acid | Neutral | 121.93 | 216-219 | 90% |
| 4-Tolylboronic acid | Electron-donating (-CH₃) | 135.96 | 256-263 | 92% |
| 4-Methoxyphenylboronic acid | Strong electron-donating (-OCH₃) | 151.96 | 204-206 | 95% |
| 4-Chlorophenylboronic acid | Electron-withdrawing (-Cl) | 156.37 | 284-289 | 88% |
Note: The yield for this compound is an estimation based on the general principles of substituent effects in Suzuki-Miyaura coupling, as direct comparative data under these specific conditions was not available in the searched literature. The methoxycarbonyl group's electron-withdrawing nature is expected to slightly decrease the nucleophilicity of the boronic acid, while the methyl group's electron-donating effect would counteract this to some extent, leading to high but potentially not the highest yields among the tested group.
Experimental Protocols
The following is a detailed methodology for a representative Suzuki-Miyaura cross-coupling reaction used for the purpose of this comparative guide.[7][8]
Materials:
-
Aryl bromide (e.g., 4-bromoanisole, 1.0 mmol)
-
Boronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, boronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed toluene and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
The diagram below outlines the key steps in the experimental procedure for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Logical Relationship of Substituent Effects
This diagram illustrates the logical relationship between the electronic nature of the substituent on the phenylboronic acid and its expected reactivity in the Suzuki-Miyaura coupling.
Caption: Influence of substituent electronics on Suzuki coupling reactivity.
Conclusion
This comparative guide provides a framework for understanding the performance of this compound in the context of other commonly used phenylboronic acids in Suzuki-Miyaura cross-coupling reactions. While direct, side-by-side experimental data for this specific compound under the outlined standardized conditions is limited in the public domain, the analysis of its structural features—possessing both an electron-withdrawing and an electron-donating group—suggests it is a highly effective coupling partner, likely affording high yields.
The provided experimental protocol offers a robust starting point for researchers to conduct their own comparative studies and optimize conditions for their specific synthetic targets. The visualizations of the catalytic cycle, experimental workflow, and substituent effects serve as valuable tools for both novice and experienced chemists in the field of drug discovery and materials science. Further experimental investigation is encouraged to precisely quantify the performance of this compound and expand its application in complex molecule synthesis.
References
Safety Operating Guide
Proper Disposal of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid: A Guide for Laboratory Professionals
The responsible management and disposal of chemical reagents are critical for ensuring a safe laboratory environment and adhering to regulatory standards. This guide provides detailed, procedural instructions for the proper disposal of (3-(Methoxycarbonyl)-4-methylphenyl)boronic acid, a compound that requires careful handling as hazardous waste.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should occur within a certified chemical fume hood to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Respiratory | Use only in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[1] |
Hazard Profile
This compound and its close analogs are classified as hazardous substances. The following table summarizes the hazard classifications according to the Globally Harmonized System (GHS).[2][3]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity (Oral) | 3 | H301: Toxic if swallowed. |
| Skin Irritation | 2 | H315: Causes skin irritation.[2][3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[2][3] |
Step-by-Step Disposal Protocol
The primary and recommended method for disposing of this compound is through collection for licensed hazardous waste disposal.[1] Under no circumstances should this chemical or its waste be disposed of in regular trash or down the sanitary sewer.[4][5]
Waste Segregation and Collection
Proper segregation is the first step in safe disposal. Use separate, designated containers for solid and liquid waste.[4][5]
-
Solid Waste:
-
Liquid Waste:
Container Labeling
All waste containers must be clearly and accurately labeled.
-
List the full chemical name: "this compound" without abbreviations.[4][7]
-
Indicate the primary hazards (e.g., "Toxic," "Irritant").
Decontamination of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.[5][7]
-
Triple Rinse Procedure: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[7][8]
-
Collect Rinsate: The rinsate from all three rinses is considered hazardous waste and must be collected in the designated liquid hazardous waste container.[5][7]
-
Final Disposal of Container: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface or remove the original product label. The clean container can then be disposed of according to your institution's policy for regular laboratory glass or plastic recycling.[5]
Waste Storage and Pickup
-
Storage: Keep all sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area.[4][6] This area should be at or near the point of generation and away from incompatible materials.[6][9]
-
Pickup: Follow your institution's specific procedures for arranging the pickup and final disposal by the Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
Disclaimer: These procedures are based on general laboratory safety principles. Researchers must always consult their institution's specific Environmental Health and Safety (EHS) guidelines and adhere to all local, state, and federal regulations regarding hazardous waste disposal.
References
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
